Lichexanthone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAGTHXVHQKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164977 | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15222-53-4 | |
| Record name | Lichexanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15222-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lichexanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015222534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lichexanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICHEXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92O5D9Z07W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lichexanthone: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lichexanthone, a prominent secondary metabolite of the xanthone (B1684191) class, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and isolation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the occurrence of this compound in various lichens, fungi, and higher plants. Furthermore, it presents comprehensive experimental protocols for the extraction, isolation, and purification of this compound. Finally, a detailed visualization of the this compound biosynthetic pathway is provided to elucidate its formation in nature.
Natural Sources and Distribution of this compound
This compound is predominantly found in the kingdom Fungi, particularly in lichenized fungi, but its distribution extends to some non-lichenized fungi and a variety of higher plant species.
Lichens: The Primary Source
Lichens are the most prolific producers of this compound. The presence of this compound is a key chemotaxonomic marker for the classification of many lichen species. Its accumulation in the cortex of the lichen thallus is believed to offer protection from UV radiation.[1] The presence of this compound causes the thallus of these lichens to fluoresce a characteristic yellow-green color under long-wavelength UV light, a feature often used for preliminary identification.[1]
Table 1: Distribution of this compound in Major Lichen Genera
| Genus | Family | Growth Form | Notes on this compound Presence |
| Parmelina | Parmeliaceae | Foliose | One of the first genera from which this compound was isolated. |
| Hypotrachyna | Parmeliaceae | Foliose | Found in numerous species within this genus.[1] |
| Pyxine | Caliciaceae | Foliose | A significant number of species in this tropical genus contain this compound.[1] |
| Pertusaria | Pertusariaceae | Crustose | An important taxonomic marker for species within this genus.[1] |
Fungi: Non-Lichenized Producers
Certain non-lichenized fungi have also been identified as sources of this compound. This discovery is significant as it opens avenues for the biotechnological production of this compound through fermentation, potentially offering a more controlled and scalable supply than collection from the wild.
Table 2: this compound-Producing Fungi
| Species | Phylum | Habitat/Source |
| Penicillium persicinum | Ascomycota | Soil |
| Penicillium vulpinum | Ascomycota | Not specified |
Higher Plants: An Alternative Source
This compound has been isolated from several families of higher plants, indicating a broader distribution in the plant kingdom than initially thought. The families Annonaceae and Rutaceae are particularly noteworthy for containing this compound-producing species.[1]
Table 3: Documented Plant Sources of this compound
| Family | Species |
| Annonaceae | (Specific species not consistently cited) |
| Rutaceae | Feroniella lucida, Zanthoxylum microcarpum, Zanthoxylum valens[2] |
| Gentianaceae | Anthocleista djalonensis[2] |
| Euphorbiaceae | Croton cuneatus[2] |
| Sapindaceae | Cupania cinerea[2] |
| Olacaceae | Minquartia guianensis[2] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following protocols are generalized methodologies that can be adapted based on the specific source material and available laboratory equipment.
Extraction of this compound from Lichen Thalli
This protocol outlines a standard procedure for the extraction of this compound from dried and ground lichen material.
Methodology:
-
Sample Preparation: Air-dry the collected lichen thalli and grind them into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction:
-
Soxhlet Extraction: Place the powdered lichen material in a cellulose (B213188) thimble and perform continuous extraction with acetone (B3395972) or methanol (B129727) for 6-8 hours. This method is highly efficient but requires specialized glassware.
-
Maceration: Submerge the powdered lichen in a flask with a suitable solvent (e.g., acetone, methanol, or a chloroform:methanol mixture) at room temperature. Agitate the mixture periodically over 24-48 hours.
-
-
Filtration and Concentration: After extraction, filter the mixture to remove the solid lichen debris. The resulting filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.
Purification of this compound by Column Chromatography
The crude extract obtained from the initial extraction is a complex mixture of compounds. Column chromatography is a fundamental technique for the separation and purification of this compound from this mixture.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture) and pour it into a glass column to create the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light. Fractions containing the fluorescent this compound band are pooled together.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound.
High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification
For obtaining high-purity this compound for analytical or biological studies, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Methodology:
-
System Preparation: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample into the HPLC system. Elute the column with an isocratic or gradient mobile phase composition.
-
Detection: Monitor the eluate using a UV detector, typically at wavelengths around 254 nm and 310 nm, where xanthones exhibit strong absorbance.
-
Fraction Collection (for preparative HPLC): Collect the peak corresponding to this compound.
-
Quantification (for analytical HPLC): Create a calibration curve using a this compound standard of known concentration to quantify the amount of this compound in the sample.
This compound Biosynthesis Pathway
In lichens and fungi, the biosynthesis of this compound proceeds through the polyketide pathway, a major route for the production of a wide array of secondary metabolites.[1] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. The core of the this compound molecule is assembled by a multi-enzyme complex known as a polyketide synthase (PKS).[1]
Caption: Proposed biosynthetic pathway of this compound in lichens and fungi.
The process begins with the loading of a starter unit (acetyl-CoA) and several extender units (malonyl-CoA) onto the PKS. The PKS then catalyzes a series of condensation reactions to form a linear polyketide chain. This chain undergoes a series of folding and cyclization reactions, followed by aromatization, to form a benzophenone intermediate.[3] Subsequent dehydration of this intermediate leads to the formation of the xanthone core, yielding northis compound. The final step in the biosynthesis of this compound is the methylation of the hydroxyl groups on the xanthone ring, a reaction catalyzed by methyltransferases with S-adenosyl methionine (SAM) serving as the methyl group donor.
Conclusion
This compound remains a compound of significant scientific interest, with its widespread natural distribution and diverse biological activities. This technical guide has provided a comprehensive overview of its primary natural sources in lichens, fungi, and higher plants. The detailed experimental protocols for extraction and purification offer a practical framework for researchers seeking to isolate this compound for further investigation. The elucidation of its biosynthetic pathway provides a foundation for understanding its production in nature and exploring potential biotechnological avenues for its synthesis. Further research into the quantitative analysis of this compound in various organisms and the specific enzymatic machinery of its biosynthesis will undoubtedly pave the way for novel applications in medicine and other fields.
References
The Biosynthesis of Lichexanthone: A Technical Guide for Scientific Professionals
Abstract
Lichexanthone, a prominent secondary metabolite in many lichen species, is a yellow pigment known for its protective role against UV radiation and its diverse bioactive properties. This technical guide provides an in-depth exploration of the biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates current knowledge on the biosynthetic pathway, the enzymatic machinery involved, regulatory mechanisms, and detailed experimental protocols for its study. This document aims to serve as a comprehensive resource, integrating data from genetic, biochemical, and analytical studies to facilitate further research and biotechnological applications of this significant natural product.
The this compound Biosynthetic Pathway
This compound is a polyketide, synthesized via the acetate-malonate pathway by the lichen's fungal partner (mycobiont).[1][2] The entire carbon skeleton is derived from the head-to-tail condensation of acetyl-CoA and malonyl-CoA units, a process orchestrated by a Type I non-reducing polyketide synthase (NR-PKS).[3][4] Unlike the mixed biosynthetic origin of xanthones in plants, the core of this compound is wholly derived from polyketide precursors in fungi and lichens.[3]
The proposed biosynthetic pathway involves several key stages:
-
Polyketide Chain Assembly: The process begins with an acetyl-CoA starter unit, which is sequentially elongated by the addition of six malonyl-CoA extender units. This series of Claisen condensations is catalyzed by the ketosynthase (KS) domain of the PKS enzyme, resulting in a linear heptaketide chain tethered to the acyl carrier protein (ACP) domain of the synthase.[2]
-
Cyclization and Aromatization: The highly reactive poly-β-keto chain is then folded into a specific conformation by the product template (PT) domain of the PKS. A series of intramolecular aldol (B89426) and Claisen-type cyclizations occur.[5] This leads to the formation of a key benzophenone (B1666685) intermediate.[3][5]
-
Xanthone (B1684191) Core Formation: The benzophenone intermediate undergoes spontaneous dehydration (cyclodehydration) to form the central pyrone ring, yielding the tricyclic xanthone scaffold.[5] The initial product is believed to be the unmethylated precursor, 1,3,6-trihydroxy-8-methylxanthone, commonly known as northis compound (B23499).[5][6]
-
Tailoring Reactions: The final step in the biosynthesis is a series of tailoring modifications. Specifically, two regioselective O-methylation reactions, catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases, convert northis compound into this compound (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one).[2]
These tailoring enzymes are typically encoded by genes located adjacent to the PKS gene within a biosynthetic gene cluster (BGC).[1]
Logical Diagram: Putative this compound Biosynthetic Gene Cluster (BGC)
Caption: A logical model of a putative biosynthetic gene cluster for this compound.
Diagram: this compound Biosynthetic Pathway
Caption: The proposed biosynthetic pathway of this compound from primary metabolites.
Regulation of Biosynthesis: The Role of UV Light
The synthesis of many lichen secondary metabolites, particularly cortical pigments like this compound, is strongly influenced by environmental cues, most notably ultraviolet (UV) radiation. This compound's strong UV-absorbing properties suggest its primary ecological role is to protect the lichen's photosynthetic partner (photobiont) from damaging solar radiation.[5]
Experimental evidence has shown that exposing the mycobiont of Haematomma fluorescens to UV-A light (365 nm) can trigger the synthesis of this compound.[5] In other fungi, UV-B light is a known inducer of pigment production and the expression of PKS genes.[7][8] While the specific signaling cascade in lichens is not fully elucidated, a general model based on fungal photobiology can be proposed. Fungal light responses are typically mediated by photoreceptors like cryptochromes or photolyases, which, upon activation, can initiate a signaling cascade that often involves transcription factors and epigenetic modifications, such as histone methylation, to regulate the expression of biosynthetic gene clusters.[9][10]
Diagram: Hypothetical UV-B Signaling Pathway for this compound Induction
Caption: A model for the UV-B light induction of this compound biosynthesis in lichens.
Quantitative Data
Direct quantitative data on the enzymatic kinetics and biosynthetic yields for this compound are limited in the literature due to the challenges of working with slow-growing lichen mycobionts. However, data from related systems and quantitative analyses of lichen thalli provide valuable context.
Table 1: Representative Yields of Polyketide-Derived Secondary Metabolites in Lichens. (Note: Data for related compounds are provided as an estimate of typical production levels in lichens.)
| Compound | Lichen Species | Substrate | Yield (mg/g dry weight) | Reference |
| Lecanoric Acid | Parmotrema tinctorum | Nylon Mesh (Transplant) | 394.6 ± 31.1 | [11] |
| Orsellinic Acid | Parmotrema tinctorum | Nylon Mesh (Transplant) | 6.3 ± 0.7 | [11] |
| Atranorin | Parmotrema tinctorum | Nylon Mesh (Transplant) | 17.2 ± 8.0 | [11] |
Table 2: Environmental Influence on Polyketide Production in Fungi. (Note: This data from a non-lichen fungus illustrates the significant regulatory effect of light on polyketide synthesis, which is analogous to the proposed regulation of this compound.)
| Polyketide Class | Fungal Species | Condition | Production Change vs. Dark | Reference |
| Octaketides (e.g., 1403C) | Halorosellinia sp. | Green Light | +76% | [12] |
| Heptaketide (Griseofulvin) | Halorosellinia sp. | Green Light | -73% | [12] |
Experimental Protocols
The following sections provide detailed model protocols for the key experiments required to study this compound biosynthesis. These are generalized from methodologies used for other fungal polyketides and can be adapted as a starting point for this compound-specific research.
Protocol for Extraction and Quantitative Analysis of this compound by HPLC
This protocol is adapted from standardized methods for analyzing lichen secondary metabolites.[5][11]
Objective: To extract this compound from lichen thalli and quantify its concentration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lichen thalli (e.g., from Pertusaria or Pyxine species)
-
Acetone (B3395972) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (or Acetic acid)
-
Deionized water
-
This compound standard (purified)
-
Mortar and pestle or bead beater
-
Vortex mixer, sonicator
-
Centrifuge and 1.5 mL microcentrifuge tubes
-
Syringe filters (0.45 µm, PTFE)
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 2.7 µm, 3.0 x 50 mm)
Procedure:
-
Sample Preparation:
-
Clean lichen thalli of any debris. Air-dry to a constant weight.
-
Accurately weigh approximately 10-20 mg of dried, ground lichen powder into a 1.5 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1.0 mL of HPLC-grade acetone to the tube.
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant to a clean tube. Repeat the extraction on the pellet with another 1.0 mL of acetone and combine the supernatants.
-
Evaporate the combined acetone extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
-
Sample Analysis:
-
Re-dissolve the dried extract in a known volume (e.g., 1.0 mL) of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a series of standard solutions of purified this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.5% phosphoric acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm, 310 nm, and collect full spectra (210-400 nm) with DAD.
-
Gradient:
-
0-20 min: 50% to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 50% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve. Express the final amount as mg of this compound per g of dry lichen thallus.
-
Diagram: Workflow for Quantitative HPLC Analysis
Caption: A standard workflow for the extraction and quantification of this compound.
Protocol for Heterologous Expression of a Putative this compound PKS
This protocol provides a general framework for expressing a candidate lichen PKS gene in a model fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[13][14]
Objective: To functionally characterize a candidate PKS gene from a this compound-producing lichen.
Materials:
-
Lichen mycobiont culture or high-quality genomic DNA extracted from thalli.
-
PCR primers designed to amplify the full-length PKS gene (including introns for fungal hosts, or cDNA for yeast).
-
High-fidelity DNA polymerase.
-
Fungal expression vector (e.g., containing a strong, inducible promoter like amyB for Aspergillus or GAL1 for yeast).
-
Restriction enzymes and T4 DNA ligase, or a seamless cloning kit (e.g., Gibson Assembly).
-
Protoplasting enzymes (for Aspergillus transformation).
-
Competent E. coli for plasmid amplification.
-
Aspergillus oryzae or S. cerevisiae host strain.
-
Selective growth media for the host organism.
-
Culture flasks, incubator.
-
Materials for metabolite extraction and analysis (as in Protocol 4.1).
Procedure:
-
Gene Cloning:
-
Identify a candidate NR-PKS gene from the genome or transcriptome of a this compound-producing fungus.
-
Amplify the full-length gene using high-fidelity PCR.
-
Clone the PCR product into the fungal expression vector under the control of the inducible promoter. Verify the construct by restriction digest and Sanger sequencing.
-
-
Host Transformation:
-
Transform the expression vector into the chosen host. For A. oryzae, this typically involves protoplast formation followed by PEG-mediated transformation. For S. cerevisiae, a lithium acetate-based method is common.
-
Select successful transformants on appropriate selective media.
-
-
Expression and Metabolite Production:
-
Inoculate a starter culture of a verified transformant clone in non-inducing liquid medium and grow for 24-48 hours.
-
Use the starter culture to inoculate a larger volume of inducing medium (e.g., containing starch for the amyB promoter or galactose for the GAL1 promoter).
-
Incubate with shaking for 3-7 days to allow for gene expression and metabolite production. Run a parallel culture of the host strain transformed with an empty vector as a negative control.
-
-
Metabolite Analysis:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the broth separately using an appropriate solvent (e.g., ethyl acetate (B1210297) or acetone).
-
Evaporate the solvent and re-dissolve the crude extracts in methanol.
-
Analyze the extracts by HPLC or LC-MS, comparing the metabolite profile of the PKS-expressing strain to the empty-vector control.
-
Look for new peaks in the transformant extract. A peak corresponding to northis compound (if tailoring enzymes are absent) or this compound (if co-expressed with methyltransferases) would confirm the function of the PKS. Further structural elucidation of the product may be required using NMR and high-resolution mass spectrometry.
-
Protocol for Cell-Free Synthesis of Polyketides (Model)
This protocol is a conceptual model based on cell-free systems developed for other polyketide synthases and provides a framework for in vitro studies.[15][16]
Objective: To reconstitute the initial steps of this compound biosynthesis in a cell-free system to study enzyme function.
Materials:
-
Cell lysate from a suitable expression host (e.g., E. coli or a fungal lysate) containing the overexpressed and purified this compound PKS.
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5).
-
Substrates: Acetyl-CoA and Malonyl-CoA.
-
Cofactor: NADPH (if any reductive steps were hypothesized, though unlikely for northis compound).
-
ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
Quenching solution (e.g., citric acid or ethyl acetate).
-
Materials for product analysis (HPLC, LC-MS).
Procedure:
-
Enzyme Preparation:
-
Heterologously express the lichen PKS in a suitable host (E. coli is common for purified enzymes).
-
Lyse the cells and purify the PKS using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Determine the protein concentration and verify its purity by SDS-PAGE.
-
-
Cell-Free Reaction Setup:
-
In a microcentrifuge tube on ice, combine the reaction components in the following order:
-
Reaction Buffer
-
ATP regeneration system
-
DTT
-
Purified PKS enzyme (to a final concentration of 1-5 µM)
-
Acetyl-CoA (starter unit, e.g., 1 mM)
-
-
Initiate the reaction by adding Malonyl-CoA (extender unit, e.g., 2-5 mM).
-
Incubate the reaction at an optimal temperature (e.g., 25-30 °C) for a set time course (e.g., 1-4 hours).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate containing 1% formic acid.
-
Vortex vigorously to extract the polyketide products into the organic layer.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Evaporate the ethyl acetate to dryness.
-
-
Product Analysis:
-
Re-dissolve the product in methanol.
-
Analyze by LC-MS to identify the expected product (e.g., northis compound or a cyclized intermediate). The mass of the product should correspond to the expected chemical formula.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in lichens is a classic example of fungal polyketide metabolism, proceeding from simple acetate units to a complex, functionalized secondary metabolite through the action of a non-reducing polyketide synthase and tailoring enzymes. While the general pathway is well-established, significant opportunities for research remain. The definitive identification and characterization of the complete this compound biosynthetic gene cluster in various lichen species is a critical next step. Elucidating the precise molecular details of the UV-light signaling pathway that regulates its production will provide fundamental insights into how lichens adapt to environmental stress. Furthermore, the application of synthetic biology tools, such as the heterologous expression and cell-free systems outlined in this guide, will be instrumental in overcoming the challenges posed by the slow growth of lichens. Such efforts will not only deepen our understanding of this fascinating biosynthetic pathway but also pave the way for the sustainable biotechnological production of this compound and its derivatives for potential use in pharmaceuticals, cosmetics, and material science.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Exposure to UV-B Radiation Leads to Increased Deposition of Cell Wall-Associated Xerocomic Acid in Cultures of Serpula himantioides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Polyketide Synthase Gene pks4 of Trichoderma reesei Provides Pigmentation and Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal photobiology: visible light as a signal for stress, space and time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lichen.ru.ac.th [lichen.ru.ac.th]
- 12. Regulation of different polyketide biosynthesis by green light in an endophytic fungus of mangrove leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Heterologous expression and product identification of Colletotrichum lagenarium polyketide synthase encoded by the PKS1 gene involved in melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-free synthesis of polyketides by recombinant erythromycin polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
Lichexanthone Fluorescence Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence spectroscopy of lichexanthone, a naturally occurring xanthone (B1684191) derivative. This compound's intrinsic fluorescence, characterized by a significant Stokes shift, makes it a molecule of interest for various applications, including its potential use as a fluorescent probe in biological systems and drug development. This document details its photophysical properties, provides experimental protocols for its characterization, and explores its potential applications.
Core Photophysical Properties of this compound
This compound (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) is a fluorescent organic compound found in various lichens, fungi, and plants.[1] Its fluorescence is a key characteristic, presenting as a greenish-yellow emission under long-wavelength ultraviolet (UV) light.[2] This property has traditionally been used for the chemotaxonomic identification of lichens.[2]
The fluorescence of this compound is attributed to its chemical structure, a substituted xanthone core. A notable feature of its photophysics is a large Stokes shift, which is the difference between the absorption and emission maxima. One study reports a Stokes shift of approximately 10500 cm⁻¹ in n-hexane, with a broad emission maximum around 571 nm (17500 cm⁻¹). This large shift is indicative of a significant structural rearrangement in the excited state, likely due to an Excited-State Intramolecular Proton Transfer (ESIPT) process. ESIPT involves the transfer of a proton between the hydroxyl and carbonyl groups of the this compound molecule upon photoexcitation.
Quantitative Fluorescence Data
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λabs) | 208, 242, 310 nm | Methanol/Ethanol | [4] |
| ~340 nm (shoulder) | Methanol | [3] | |
| Emission Maximum (λem) | ~571 nm | n-Hexane | [3] |
| Stokes Shift | ~10500 cm⁻¹ | n-Hexane | [3] |
| Fluorescence Quantum Yield (ΦF) | Low | n-Hexane | [3] |
| Fluorescence Lifetime (τF) | Not Reported | - |
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound's fluorescence properties.
Measurement of UV-Vis Absorption and Fluorescence Spectra
This protocol outlines the steps for acquiring the fundamental absorption and emission spectra of this compound.
Materials:
-
This compound (purified)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a chosen solvent (e.g., 1 mM in ethanol). From the stock solution, prepare a series of dilutions to be used for measurements. For absorption, a concentration resulting in an absorbance between 0.1 and 1 is suitable. For fluorescence, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectrum of the this compound solution from 200 to 600 nm.
-
Identify the wavelengths of maximum absorbance (λabs).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the spectrofluorometer to one of the determined absorption maxima (e.g., 310 nm or 340 nm).
-
Record the emission spectrum over a range that captures the full emission profile (e.g., 350 to 700 nm).
-
To obtain the excitation spectrum, set the emission wavelength to the determined emission maximum and scan a range of excitation wavelengths.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.[5] Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for excitation in the UV range.
Materials:
-
This compound solution of known absorbance
-
Quinine sulfate solution (standard) of known absorbance and quantum yield
-
Spectrofluorometer with a corrected emission channel
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Solutions: Prepare solutions of both this compound and the standard (e.g., quinine sulfate) in the same solvent if possible. If different solvents are used, their refractive indices must be known. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectra for both the this compound and standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate Quantum Yield: The quantum yield of this compound (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τF) is a measure of the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its determination.[6]
Materials:
-
This compound solution
-
TCSPC system (pulsed light source, detector, timing electronics)
-
Scattering solution (for instrument response function)
Procedure:
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength appropriate for this compound (e.g., 340 nm).
-
Optimize the detector and electronics settings.
-
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).
-
Fluorescence Decay Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data.
-
Data Analysis: Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay curve. Fit the decay curve to an exponential function (or multiple exponentials if the decay is complex) to determine the fluorescence lifetime(s).
Solvatochromism of this compound
The fluorescence properties of many molecules are sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[7] For ESIPT-capable molecules like this compound, solvent polarity can significantly influence the equilibrium between the enol and keto tautomers in the excited state, thereby affecting the emission spectrum.
Generally, in non-polar aprotic solvents, the intramolecular hydrogen bond required for ESIPT is favored, leading to a large Stokes shift and emission from the keto form. In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, potentially leading to a decrease in the ESIPT efficiency and an increase in the emission from the enol form (normal Stokes shift).
A systematic study of this compound's fluorescence in a range of solvents with varying polarity would be highly valuable. The following table provides a hypothetical representation of expected trends based on the behavior of similar hydroxyxanthone compounds.
| Solvent | Polarity (ET(30) kcal/mol) | Expected Emission Maximum (λem) | Expected Predominant Emitting Form |
| n-Hexane | 31.0 | ~570 nm | Keto (ESIPT) |
| Toluene | 33.9 | ~560 nm | Keto (ESIPT) |
| Dichloromethane | 40.7 | ~540 nm | Keto/Enol Mixture |
| Acetone | 42.2 | ~520 nm | Enol/Keto Mixture |
| Ethanol | 51.9 | ~480 nm | Enol (Normal Fluorescence) |
| Methanol | 55.4 | ~470 nm | Enol (Normal Fluorescence) |
Applications in Drug Development and Research
The unique photophysical properties of this compound, particularly its large Stokes shift due to ESIPT, suggest its potential as a fluorescent probe in various biological and pharmaceutical applications.
Fluorescent Probes for Bioimaging
ESIPT-based fluorescent probes are increasingly used for cellular imaging.[2][8] Their large Stokes shift is advantageous as it minimizes self-absorption and reduces background interference, leading to improved signal-to-noise ratios. This compound, as a natural product, may offer good biocompatibility. Its fluorescence could potentially be used to visualize its distribution and localization within cells and tissues.
Probing Drug-Protein Interactions
Fluorescence spectroscopy is a powerful tool for studying the binding of small molecules to proteins.[9] Changes in the fluorescence properties of a molecule upon binding to a protein can provide information about the binding affinity, stoichiometry, and the microenvironment of the binding site. The sensitivity of this compound's fluorescence to its environment could be exploited to study its interaction with target proteins. For example, a shift in its emission spectrum upon binding could indicate a change in the polarity of its immediate surroundings.
Development of this compound-Based Sensors
The xanthone scaffold can be chemically modified to create fluorescent probes that are selective for specific analytes.[10] By incorporating recognition moieties for ions or small molecules, it may be possible to develop this compound-based "turn-on" or ratiometric fluorescent sensors. The ESIPT properties could be modulated by the binding of the target analyte, leading to a detectable change in the fluorescence signal.
Conclusion
This compound is a naturally fluorescent molecule with intriguing photophysical properties, most notably a large Stokes shift suggestive of an Excited-State Intramolecular Proton Transfer mechanism. While a comprehensive quantitative characterization of its fluorescence is still needed, this guide provides a foundational understanding of its properties and outlines the experimental approaches for its detailed investigation. The unique spectral characteristics of this compound make it a promising candidate for development as a fluorescent probe for applications in cellular imaging and drug discovery research. Further exploration of its solvatochromic behavior and its interactions with biological macromolecules will be crucial in realizing its full potential.
References
- 1. Excited state intramolecular proton transfer (ESIPT) based fluorescent probes with tunable emission and selectivity for cell imaging | Poster Board #3722 - American Chemical Society [acs.digitellinc.com]
- 2. Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 7. dreem.openfluor.org [dreem.openfluor.org]
- 8. Partnered Excited-State Intermolecular Proton Transfer Fluorescence (P-ESIPT) Signaling for Nitrate Sensing and High-Resolution Cell-Imaging | MDPI [mdpi.com]
- 9. A designed protein binding-pocket to control excited-state intramolecular proton transfer fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lichexanthone Derivatives in Nature: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemistry, Biology, and Methodologies of a Promising Class of Natural Products
Introduction
Lichexanthone and its derivatives represent a significant class of naturally occurring xanthones, predominantly found in lichens, fungi, and various plant species.[1][2] These compounds have garnered considerable attention within the scientific community due to their diverse and potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4][5][6] This technical guide provides a comprehensive overview of this compound derivatives, focusing on their natural sources, chemical diversity, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. This document details key experimental protocols for their isolation, characterization, and biological evaluation, and presents visual representations of the critical signaling pathways they modulate.
Natural Sources and Chemical Diversity
This compound (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) was first isolated from the leafy lichen Parmelia formosana in the 1940s.[1] Since then, a plethora of derivatives have been identified from various natural sources.[1] The core structure of this compound, a dibenzo-γ-pyrone scaffold, allows for a wide range of substitutions, leading to a rich chemical diversity.[2] These derivatives are often characterized by variations in hydroxylation, methoxylation, and the presence of other functional groups.[5]
The biosynthesis of most lichen xanthones, including this compound, proceeds through the polyacetate/polymalonate pathway, resulting in a characteristic methyl group at the C-8 position.[7] A less common pathway, originating from the anthraquinone (B42736) emodin, leads to derivatives with a methyl group at C-3.[7]
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial effects of this compound and its derivatives against a range of pathogens. They have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria.[3][8] The mechanism of antimicrobial action is believed to involve the disruption of the bacterial cell wall and inhibition of DNA synthesis.[9]
Antitumor Activity
The anticancer properties of this compound derivatives are a major area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.[8][10] Their mechanisms of action are multifaceted and include the induction of apoptosis through the mitochondrial pathway, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell proliferation and survival, such as the Akt/mTor/P70S6K and GSK-3β/β-catenin/c-Myc pathways.[6][10]
Data Presentation: Biological Activity of Selected this compound Derivatives
The following tables summarize the quantitative data on the antimicrobial and antitumor activities of selected this compound derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | - | [1] |
| ω-aminoalkoxylxanthone derivative | Staphylococcus aureus (multidrug resistant) | 4 | [8] |
| XT17 (xanthone derivative) | Staphylococcus aureus ATCC 29213 | 0.098 - 1.56 | [9] |
| XT17 (xanthone derivative) | Escherichia coli ATCC 25922 | 1.56 - 12.5 | [9] |
MIC: Minimum Inhibitory Concentration
Table 2: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 24 (1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one) | HepG2 (Liver Cancer) | - | [10] |
| Secalonic acid D | K562 (Leukemia) | 0.43 | [6] |
| Secalonic acid D | HL60 (Leukemia) | 0.38 | [6] |
| Garmoxanthone | MRSA ATCC 43300 | 3.9 (µg/mL) | |
| Garmoxanthone | MRSA CGMCC 1.12409 | 3.9 (µg/mL) | |
| Enantiomeric methyl ester of tryptophan derivatives (X1AELTrp and X1AEDTrp) | A375-C5 (Melanoma) | - | |
| Enantiomeric methyl ester of tryptophan derivatives (X1AELTrp and X1AEDTrp) | MCF-7 (Breast Cancer) | - | |
| Enantiomeric methyl ester of tryptophan derivatives (X1AELTrp and X1AEDTrp) | NCI-H460 (Lung Cancer) | - | |
| Compounds 10a, 10e, 10f, 11r, 11t (1,2,3-triazole derivatives) | Bel-7402 (Hepatoma) | 2.2 - 7.1 | [11] |
| Compounds 10a, 10e, 10f, 11r, 11t (1,2,3-triazole derivatives) | HeLa (Cervical Carcinoma) | 2.2 - 7.1 | [11] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives.
Protocol 1: Isolation and Purification of this compound from Lichens
1. Sample Preparation:
-
Clean lichen thalli by hand or with a blade to remove any substrate or debris.
-
For crustose lichens, scrape them from their substrate.
-
Wash the cleaned thalli by vortexing with distilled water and glass beads. Repeat until the water is clear.
-
Air-dry the cleaned lichen material.
2. Extraction:
-
Grind the dry lichen sample to a fine powder.
-
Perform ultrasound-assisted extraction (UAE) using an ultrasonic bath.
-
Place 0.5 g of the powdered lichen in a glass tube with 10 mL of 80% ethanol (B145695) in water.
-
Sonicate for 20 minutes at a temperature of 30-40°C.
-
After extraction, centrifuge the mixture at 2250 x g for 15 minutes.
-
Collect the supernatant containing the extracted compounds.
3. Purification:
-
Concentrate the supernatant under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the desired this compound derivative.
-
Recrystallize the compound from a suitable solvent (e.g., methanol) to obtain pure crystals.
Protocol 2: Structure Elucidation by NMR and Mass Spectrometry
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the structure.
2. Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.
-
The molecular ion peak will provide the molecular weight of the compound.
-
Analyze the fragmentation pattern to further confirm the structure.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 13.39 (1H, s, 1-OH), 6.67 (1H, d, J=2.1 Hz, H-7), 6.65 (1H, d, J=2.1 Hz, H-5), 6.32 (1H, d, J=2.1 Hz, H-4), 6.29 (1H, d, J=2.1 Hz, H-2), 3.89 (3H, s, 6-OCH₃), 3.86 (3H, s, 3-OCH₃), 2.84 (3H, s, 8-CH₃) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 182.7 (C-9), 165.9 (C-3), 163.8 (C-1), 163.7 (C-6), 159.5 (C-4a), 157.0 (C-5a), 143.8 (C-8), 115.4 (C-7), 113.0 (C-8a), 104.3 (C-9a), 98.5 (C-5), 96.8 (C-2), 92.1 (C-4), 55.7 (6-OCH₃), 55.6 (3-OCH₃), 23.4 (8-CH₃) | [2] |
| EI-MS | m/z 286 [M]⁺, 258, 228, 200 | [2] |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
1. Preparation of Inoculum:
-
Pick a few colonies of the test organism from an overnight agar (B569324) culture.
-
Suspend the colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Dissolve the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.39 to 100 µg/mL).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).
-
Cover the plate and incubate at 35°C for 16-20 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.
Akt/mTor/P70S6K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[2] Some this compound derivatives, such as secalonic acid D, have been shown to exert their anti-angiogenic effects by targeting this pathway.[4] Inhibition of this pathway can lead to decreased protein synthesis and cell growth, and ultimately induce apoptosis.
Caption: The Akt/mTor/P70S6K signaling pathway and points of inhibition by this compound derivatives.
GSK-3β/β-catenin/c-Myc Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is frequently associated with cancer. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[12] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes, such as c-Myc, promoting cell proliferation.[12] Secalonic acid D has been reported to influence the GSK-3β/β-catenin/c-Myc pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation.[6]
Caption: The GSK-3β/β-catenin/c-Myc signaling pathway and the putative modulatory role of this compound derivatives.
Conclusion and Future Directions
This compound and its naturally occurring derivatives represent a promising reservoir of bioactive compounds with significant therapeutic potential, particularly in the fields of antimicrobial and anticancer drug development. Their diverse chemical structures and multifaceted mechanisms of action provide a rich platform for the discovery of novel therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers to further explore this fascinating class of natural products. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, comprehensive in vivo studies to validate their therapeutic efficacy and safety, and further elucidation of their molecular targets and signaling pathways to fully unravel their therapeutic potential.
References
- 1. PI3K/AKT/mTOR signaling pathways [pfocr.wikipathways.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Akt/mTOR/p70S6K Signaling Pathway Regulation on Neuron Remodeling Caused by Translocation Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
The Fungal Architects of Lichexanthone: A Taxonomic and Methodological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the taxonomy of fungi known to produce lichexanthone, a xanthone (B1684191) with demonstrated biological activities. The document details the taxonomic classification of these fungi, presents available data on their secondary metabolite production, and offers comprehensive experimental protocols for their study. Furthermore, key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of this specialized area of mycology and natural product chemistry.
Taxonomy of this compound-Producing Fungi
This compound, a yellow crystalline compound, is a secondary metabolite produced by a variety of organisms, most notably lichens, which are a symbiotic association of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). However, several non-lichenized, free-living fungi have also been identified as producers of this xanthone. The primary fungal genera known to synthesize this compound are Penicillium and Aspergillus.
The taxonomic classification of these fungi is crucial for understanding the distribution of this metabolic capability and for the targeted screening of new, potentially high-yielding strains. Modern fungal taxonomy relies on a polyphasic approach, integrating morphological characteristics, extrolite data (secondary metabolite profiles), and, most importantly, phylogenetic analysis of DNA sequence data, such as the Internal Transcribed Spacer (ITS) region, β-tubulin, calmodulin, and RNA polymerase II (RPB2) genes.
Below is a diagram illustrating the taxonomic placement of the key this compound-producing fungal genera within the fungal kingdom.
Data on this compound and Secondary Metabolite Production
Quantitative data on this compound production by different fungal species is not extensively documented in publicly available literature, making direct comparisons of yields challenging. However, the production of other secondary metabolites by these genera has been well-studied and can provide an indication of their biosynthetic capabilities. The following table summarizes the known this compound-producing fungal species and includes illustrative quantitative data on the production of other secondary metabolites where available.
| Fungal Species | This compound Production | Other Secondary Metabolite | Yield | Reference |
| Penicillium persicinum | Yes | Griseofulvin | Data not available | [1][2] |
| Penicillium vulpinum | Yes | Patulin, Roquefortine C | Data not available | |
| Aspergillus variecolor | Mentioned in broader xanthone biosynthesis context | Variecolorquinones A and B | 39 mg and 11 mg respectively from crude extract | |
| Aspergillus carbonarius | Not reported | Ochratoxin A | Up to 7.5 mg/L | |
| Penicillium chrysogenum | Not reported | Penicillin | Up to 1.92 g/L |
Note: The yields of ochratoxin A and penicillin are provided as examples of the secondary metabolite production capacity of the genera Aspergillus and Penicillium, respectively. Further research is required to quantify and optimize this compound production from the specified fungal strains.
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the study of this compound-producing fungi, from cultivation to analysis.
Fungal Cultivation for Secondary Metabolite Production
This protocol describes the general procedure for culturing Penicillium or Aspergillus species for the production of secondary metabolites, including this compound.
Materials:
-
Sterile Petri dishes with appropriate solid medium (e.g., Potato Dextrose Agar (B569324) - PDA, Malt Extract Agar - MEA)
-
Sterile Erlenmeyer flasks (500 mL)
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB, Yeast Extract Sucrose - YES broth)
-
Fungal strain of interest
-
Sterile inoculation loop or needle
-
Incubator shaker
Procedure:
-
Activation of Fungal Strain: In a sterile environment (e.g., laminar flow hood), inoculate a fresh PDA or MEA plate with the fungal strain using a sterile inoculation loop.
-
Incubation: Seal the plate with parafilm and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.
-
Preparation of Liquid Culture: Dispense 200 mL of the desired liquid medium into each 500 mL Erlenmeyer flask and sterilize by autoclaving.
-
Inoculation: Aseptically transfer a small piece (approximately 1 cm²) of the agar containing the fungal mycelium and spores into each flask of sterile liquid medium.
-
Fermentation: Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days. The optimal fermentation time will vary depending on the fungal species and the target metabolite.
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from fungal cultures.
Materials:
-
Fungal culture broth and mycelium
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), chloroform (B151607), n-hexane)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through filter paper.
-
Extraction from Culture Broth: Transfer the culture filtrate to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Extraction from Mycelium: Dry the mycelial mass and grind it into a fine powder. Extract the powdered mycelium with methanol or a mixture of chloroform and methanol (e.g., 2:1 v/v) by maceration or sonication.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. This compound will appear as a fluorescent spot under long-wave UV light.
-
Pooling and Further Purification: Pool the fractions containing the compound of interest and concentrate them. If necessary, perform further purification steps such as preparative TLC or crystallization to obtain pure this compound.
Quantification of this compound by HPLC
This protocol provides a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound standard of known purity
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
Preparation of Sample Solution: Dissolve a known weight of the purified this compound or the crude extract in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of methanol or acetonitrile and water, often with a small percentage of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape. For example, an isocratic mobile phase could be methanol:water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: this compound has absorption maxima around 242 nm, 310 nm, and 340 nm. A wavelength of 242 nm or 310 nm is commonly used for detection.[3]
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizing Key Processes
To further aid in the understanding of this compound production and analysis, the following diagrams, created using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow.
This compound Biosynthesis Pathway
The biosynthesis of this compound in fungi proceeds via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. The following diagram outlines the key proposed steps.
Experimental Workflow for this compound Analysis
The following diagram provides a logical overview of the experimental workflow, from fungal culture to the final analysis of this compound.
This guide provides a foundational understanding of the taxonomy of this compound-producing fungi and the methodologies required for their study. The provided protocols and diagrams are intended to serve as a starting point for researchers, and optimization may be necessary based on the specific fungal strains and experimental conditions. The exploration of these fungal species holds potential for the discovery of novel bioactive compounds and the development of biotechnological processes for their production.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillium persicinum, a new griseofulvin, chrysogine and roquefortine C producing species from Qinghai Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillus Secondary Metabolite Database, a resource to understand the Secondary metabolome of Aspergillus genus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Lichexanthone
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the preliminary biological evaluation of lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), a naturally occurring xanthone (B1684191).[1][2] Found in various lichens, fungi, and plants, this compound has attracted scientific interest for its potential pharmacological activities.[1][3] This guide provides a consolidated overview of its reported biological effects, detailed experimental protocols for its screening, and visualizations of relevant workflows and pathways to support further research and development.
Summary of Biological Activities
This compound has been investigated for a range of biological activities. The primary effects reported in the literature include antimicrobial, antioxidant, and antimycobacterial properties. Notably, it has demonstrated significant antibacterial activity against specific strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While many xanthone derivatives exhibit cytotoxic and anti-inflammatory properties, preliminary screenings of this compound itself have shown weak or no cytotoxic activity against several cancer cell lines.[1][4] Its anti-inflammatory and specific enzyme-inhibiting capacities require more targeted investigation.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preliminary biological screenings of this compound.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Assay Type | Result (MIC in µg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Broth Microdilution | Strong effect reported, specific MIC not detailed | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | Growth inhibition reported, specific MIC not detailed | [1] |
| Mycobacterium tuberculosis | Not specified | Weak activity | [4] |
| Mycobacterium aurum | Not specified | Weak activity |[4] |
Note: While strong activity is reported, specific MIC values for this compound are not consistently detailed in the initial screening literature. Further dose-response studies are required.
Table 2: Cytotoxic Activity of this compound
| Cell Line Type | Assay Type | Result | Reference |
|---|---|---|---|
| Various Cancer Cell Lines | Not specified | No cytotoxic activity detected | [1] |
| VERO (Monkey Kidney Epithelial) Cells | Not specified | Used for selectivity index calculation of derivatives |[4] |
Table 3: Antioxidant Activity of this compound
| Assay Type | Result (IC50) | Reference |
|---|
| DPPH Radical Scavenging | Data not available in searched literature | |
Note: While xanthones as a class are known for antioxidant effects, specific IC50 values for this compound via standard assays like DPPH were not found in the provided search results. This represents a gap for future investigation.
Experimental Protocols & Workflows
Detailed methodologies for key preliminary screening assays are provided below, accompanied by standardized workflows visualized using Graphviz.
Antimicrobial Screening: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
-
Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, this compound stock solution (in DMSO), positive control antibiotic (e.g., Gentamicin), negative control (broth only), incubator, microplate reader.
-
Procedure :
-
Preparation of Inoculum : Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 10^8 CFU/mL). Dilute this suspension 1:10 in MHB.[7]
-
Serial Dilution : Dispense 100 µL of MHB into each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation : Add 5 µL of the diluted bacterial inoculum (10^4 CFU/mL) to each well containing the test compound.[7]
-
Controls : Include a positive control (wells with MHB and inoculum, no drug) and a negative control (wells with MHB only).
-
Incubation : Incubate the plate at 36-37°C for 18-24 hours.[6][7]
-
Analysis : Determine the MIC by identifying the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[6] An indicator dye like TTC (Triphenyl Tetrazolium Chloride) can be added to aid visualization; viable bacteria will reduce the colorless TTC to a red formazan (B1609692) product.[8]
-
Antioxidant Screening: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[9] The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[10]
-
Materials : 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727), 96-well microplate, microplate reader, this compound stock solution, positive control (e.g., Ascorbic acid, Trolox).[10]
-
Procedure :
-
Solution Preparation : Prepare a 0.1 mM DPPH solution in methanol. Prepare serial dilutions of the this compound stock solution and the positive control in methanol.[9]
-
Assay Reaction : In a 96-well plate, add 100 µL of each this compound dilution (or positive control) to different wells.
-
Add 100 µL of the DPPH solution to each well.[10]
-
Blank/Control : Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.[10]
-
Incubation : Gently shake the plate and incubate in the dark at room temperature for 30 minutes.[10]
-
Measurement : Measure the absorbance of each well at ~517 nm using a microplate reader.[10]
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Plot the % scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]
-
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
-
Materials : 96-well plates, cell culture medium, selected cell line, this compound stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), CO₂ incubator.[11][13]
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[12][14]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[13]
-
Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Analysis : Calculate cell viability as a percentage relative to untreated control cells. Plot viability against concentration to determine the IC50 value.
-
Relevant Biological Pathways
Proposed Biosynthetic Pathway of this compound
This compound biosynthesis in lichens occurs via the acetate-malonate pathway, involving polyketide synthases.[1] The process involves the cyclization of a polyketide chain, likely through a benzophenone (B1666685) intermediate, to form the core xanthone structure.[1][3]
General Anti-Inflammatory Signaling Pathway for Xanthones
While specific data for this compound is limited, many xanthones exert anti-inflammatory effects by modulating key signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[15][16] This pathway is central to the production of pro-inflammatory cytokines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H14O5 | CID 5358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increment of antimycobaterial activity on this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activity of Volatile Compounds from the Lichen Pseudevernia furfuracea (L.) Zopf. Against Multidrug-Resistant Bacteria and Fish Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Lichexanthone Extraction from Lichens
Introduction
Lichexanthone is a prominent xanthone, a class of polyphenolic compounds, first isolated from lichens in the 1940s.[1] It is a secondary metabolite found in numerous lichen species, particularly within genera such as Pertusaria and Pyxine.[1] The presence of this compound causes lichens to fluoresce a characteristic greenish-yellow under long-wavelength UV light, a feature often utilized in lichen identification.[1] Beyond its taxonomic significance, this compound has garnered interest for its potential biological activities, including antibacterial and larvicidal properties.[1] The biosynthesis of this compound in lichens occurs through the acetate-malonate pathway.[1][2] This document provides detailed protocols for the extraction and isolation of this compound from lichen thalli, targeting researchers in natural product chemistry, pharmacology, and drug development.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques, from traditional solvent-based methods to modern assisted technologies, have been employed. The choice depends on factors such as available equipment, desired extraction speed, solvent consumption, and environmental considerations. A summary of common methods is presented below.
| Method | Principle | Typical Solvents | Key Parameters | Advantages | Disadvantages/Considerations |
| Cold Maceration | Soaking the powdered lichen material in a solvent at room temperature for an extended period to allow for the diffusion of metabolites.[3] | Acetone (B3395972), Methanol, Ethanol, Ethyl Acetate.[3][4][5] | Time: 24-48 hours[5][6]Solid:Solvent Ratio: ~1:10 (w/v)[3] | Simple, requires minimal equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in lower yields compared to exhaustive methods. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. The solvent is repeatedly boiled, condensed, and passed through the sample, ensuring exhaustive extraction.[7][8] | Acetone, Isopropyl Alcohol, Tetrahydrofuran (THF).[9][10] | Time: 3-48 hours[10]Temperature: Boiling point of the solvent. | High extraction efficiency, exhaustive. | Requires specialized glassware, time-consuming, large solvent volume, potential degradation of thermolabile compounds.[11] |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves (~20-30 kHz) to create acoustic cavitation, disrupting cell walls and enhancing solvent penetration and mass transfer.[12][13] | Ethanol, Methanol, Water, Acetone.[12][14] | Time: 10-55 minutes[12][15]Temperature: 40-70°C[16][12]Power: 20-70%[12] | Reduced extraction time, lower solvent consumption, increased yield, suitable for thermolabile compounds.[13][15] | Requires specific sonication equipment, potential for localized high temperatures.[12] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing rapid cell rupture due to increased internal pressure and temperature, accelerating extraction.[17][11] | Tetrahydrofuran (THF), Ionic Liquids.[17][11][18] | Time: 5-7 minutes[17][18]Temperature: Controlled by powerPower: ~100 W[17][19] | Drastically reduced extraction time and solvent consumption, high efficiency.[17][19] | Requires a dedicated microwave extractor, potential for localized overheating if not controlled. |
Experimental Protocols
Protocol 1: Cold Maceration for Crude this compound Extract
Principle: This protocol outlines a simple and accessible method for extracting this compound using solvent soaking at room temperature. It is suitable for initial screening and for processing larger quantities of lichen material without specialized heating equipment.
Materials:
-
Dried and cleaned lichen thalli
-
Grinder or mortar and pestle
-
Erlenmeyer flask with stopper
-
Rotary shaker (optional)
-
Filter paper (e.g., Whatman No. 1) and funnel
-
Rotary evaporator
Procedure:
-
Preparation of Lichen Material: Ensure lichen samples are free of debris and substrate (bark, rock). Air-dry the samples completely and grind them into a fine powder using a grinder or mortar and pestle.
-
Extraction: Weigh 10 g of the powdered lichen and place it into a 250 mL Erlenmeyer flask.[5] Add 100 mL of acetone to achieve a 1:10 solid-to-solvent ratio.[3]
-
Maceration: Stopper the flask securely. Place the flask on a rotary shaker at a moderate speed for 24 hours at room temperature.[5] If a shaker is unavailable, swirl the flask manually several times over the 24-hour period.
-
Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the lichen residue. Wash the residue with a small additional volume of acetone (approx. 20 mL) to recover any remaining extract.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C until all the acetone has been removed.
-
Collection: The resulting residue is the crude extract containing this compound and other acetone-soluble metabolites. Store the crude extract at 4°C for further purification.[5]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Principle: This protocol details a rapid extraction method using microwave energy, significantly reducing time and solvent use. The described parameters are based on an optimized procedure for lichen secondary metabolites.[17][19]
Materials:
-
Dried and powdered lichen material
-
Microwave extraction system with controllable power and temperature
-
Extraction vessel (15-20 mL capacity)
-
Filtration apparatus (e.g., syringe filter with PTFE membrane)
-
Vials for collection
-
Rotary evaporator or nitrogen stream for solvent removal
Procedure:
-
Sample Preparation: Weigh approximately 0.5 g of finely powdered lichen material and place it into the microwave extraction vessel.
-
Solvent Addition: Add 15 mL of 100% THF to the vessel.[17][19]
-
Microwave Program: Secure the vessel in the microwave reactor. Set the extraction parameters as follows:
-
Extraction: Run the microwave program.
-
Cooling and Filtration: After the program is complete, allow the vessel to cool to room temperature. Filter the extract using a syringe filter to remove the solid lichen residue.
-
Solvent Removal: Evaporate the THF from the filtrate using a rotary evaporator or under a gentle stream of nitrogen to yield the crude extract.
Protocol 3: Purification of this compound by Column Chromatography
Principle: This protocol describes the separation of this compound from the crude extract based on its polarity using silica (B1680970) gel column chromatography.
Materials:
-
Crude lichen extract
-
Silica gel (mesh 230-400)[10]
-
Glass chromatography column
-
Solvents: n-hexane, dichloromethane (B109758) (DCM)[10]
-
Beakers and collection tubes/flasks
-
TLC plates (silica gel 60 F254) for monitoring fractions[5]
-
UV lamp (for visualizing TLC plates)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane. In a separate beaker, mix this solution with a small amount of silica gel and dry it to a powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane.[10] Gradually increase the polarity of the mobile phase by introducing dichloromethane in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:DCM, etc.).[10]
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 20 mL each).[10]
-
Monitoring: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., toluene:acetic acid).[20] Visualize the spots under a UV lamp. This compound should appear as a fluorescent spot.
-
Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent to obtain the purified compound. The pure compound often appears as long, yellow prismatic crystals.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the extraction and purification process.
Caption: General workflow from lichen collection to purified this compound.
Caption: Step-by-step workflow for Microwave-Assisted Extraction (MAE).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Xanthones of Lichen Source: A 2016 Update [mdpi.com]
- 3. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A spectrophotometric analysis of extracted water-soluble phenolic metabolites of lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of a microwave-assisted extraction of secondary metabolites from crustose lichens with quantitative spectrophotodensitometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ionic liquids based microwave-assisted extraction of lichen compounds with quantitative spectrophotodensitometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of a microwave-assisted extraction of secondary metabolites from crustose lichens with quantitative spectrophotodensitometry analysis - Katalog - Lichenological literature [jjh.cz]
- 20. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
High-Yield Isolation of Lichexanthone from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lichexanthone, a naturally occurring xanthone (B1684191), has garnered significant scientific interest due to its diverse pharmacological activities. This document provides detailed application notes and protocols for the high-yield isolation of this compound from plant materials, particularly lichens. The methodologies described herein focus on maximizing extraction efficiency and purity, employing modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), alongside traditional methods like Soxhlet and maceration. Furthermore, comprehensive protocols for purification via column chromatography are provided. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to efficiently isolate this compound for further investigation and application.
Introduction to this compound
This compound is a xanthone derivative found in various natural sources, including lichens of the genera Parmotrema and Usnea, as well as in some fungi and higher plants[1]. Its chemical structure, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, contributes to its biological activities, which are areas of active research. The isolation of this compound in high purity and yield is a critical first step for any subsequent biological or pharmacological studies.
Extraction of this compound from Plant Material
The selection of an appropriate extraction method is paramount for achieving a high yield of this compound. Modern extraction techniques often offer advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods.
Plant Material Preparation
-
Collection and Identification: Collect lichen or other plant material from a reliable source. Proper botanical identification is crucial. This compound-containing lichens often fluoresce a greenish-yellow color under long-wavelength UV light, which can be a useful preliminary screening tool[1].
-
Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.
Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the isolated this compound. Below is a comparison of commonly employed techniques.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in lower yields compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heat. | Efficient for exhaustive extraction, requires less solvent than maceration over time. | Can degrade thermolabile compounds due to prolonged exposure to heat. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer. | Reduced extraction time, lower solvent consumption, higher yields, suitable for heat-sensitive compounds. | May require specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction. | Very short extraction times, reduced solvent usage, high extraction efficiency. | Requires a microwave extractor, potential for thermal degradation if not controlled properly. |
Experimental Protocols for this compound Extraction
The following protocols are provided as a starting point for the extraction of this compound. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature may be necessary depending on the specific plant material.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of powdered plant material and place it in a 250 mL beaker.
-
Solvent Addition: Add 100 mL of acetone (B3395972) (solvent-to-solid ratio of 10:1 v/w). Other solvents such as methanol (B129727) or ethanol (B145695) can also be used.
-
Ultrasonic Treatment: Place the beaker in an ultrasonic bath.
-
Extraction Parameters:
-
Ultrasonic Frequency: 40 kHz
-
Temperature: 35°C
-
Sonication Time: 30 minutes
-
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat Extraction: Repeat the extraction process on the plant residue with fresh solvent to maximize yield.
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Weigh 5 g of powdered plant material and place it in a microwave extraction vessel.
-
Solvent Addition: Add 125 mL of 71% aqueous ethanol (solvent-to-solid ratio of 25 mL/g).
-
Microwave Irradiation:
-
Microwave Power: 300 W
-
Irradiation Time: 2.24 minutes
-
-
Cooling and Filtration: After extraction, allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
Protocol 3: Soxhlet Extraction of this compound
-
Sample Preparation: Place 20 g of powdered plant material in a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 500 mL round-bottom flask containing 300 mL of acetone.
-
Extraction: Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).
-
Concentration: After extraction, cool the solution and concentrate it using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Column chromatography is a widely used technique for the purification of this compound.
Protocol 4: Column Chromatography for this compound Purification
-
Stationary Phase Preparation:
-
Select silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Start the elution with a non-polar solvent like n-hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent such as ethyl acetate (B1210297) in a stepwise or gradient manner (e.g., starting with 100% n-hexane, then 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
-
Fraction Collection:
-
Collect the eluting solvent in fractions of a fixed volume (e.g., 20 mL).
-
-
Monitoring:
-
Monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm). This compound should appear as a fluorescent spot.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Recrystallization:
-
For further purification, recrystallize the this compound from a suitable solvent system (e.g., methanol/water or ethanol) to obtain yellow, needle-like crystals.
-
Data Presentation
The following tables summarize representative quantitative data for the extraction of xanthones. It is important to note that the yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed.
Table 1: Comparison of Extraction Yields for Total Xanthones using Different Methods.
| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |
| Garcinia mangostana | Maceration | Acetone | 5.1 | [2] |
| Garcinia mangostana | Maceration | Ethanol | 5.2 | [2] |
| Moringa oleifera leaves | UAE | 70% Ethanol | 21.79 ± 0.10 | [3] |
| Moringa oleifera leaves | MAE | 70% Ethanol | - | [3] |
| Moringa oleifera leaves | Soxhlet | 70% Ethanol | - | [3] |
| Moringa oleifera leaves | Maceration | 70% Ethanol | - | [3] |
| Syzygium cumini leaves | Soxhlet | Ethanol | 16 | [4] |
Note: The yields presented are for total xanthones or total extract and not specifically for this compound. These values should be used as a general guide.
Visualizations
Diagram 1: General Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from plant material.
Diagram 2: Logic Diagram for Extraction Method Selection
Caption: A decision-making diagram for selecting an appropriate this compound extraction method.
Conclusion
The protocols and application notes presented in this document provide a comprehensive guide for the high-yield isolation of this compound from plant materials. By selecting the appropriate extraction technique and carefully optimizing the parameters, researchers can obtain this compound in sufficient quantity and purity for a wide range of scientific investigations, from exploring its biological activities to its potential applications in drug development. The provided workflows and decision-making diagrams are intended to streamline the isolation process, making this valuable natural product more accessible to the scientific community.
References
Application Note: Quantitative Analysis of Lichexanthone using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of lichexanthone. This compound, a naturally occurring xanthone (B1684191) found in various lichens, fungi, and plants, has garnered significant interest for its potential biological activities, including antibacterial and cytotoxic properties.[1] An accurate and precise analytical method is crucial for the quality control of raw materials, extracts, and finished products containing this compound. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research, drug development, and quality assurance laboratories.
Introduction
This compound (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) is a secondary metabolite that is important in the taxonomy of several lichen genera.[2] Its presence can be detected in lichens by the yellow fluorescence they emit under long-wavelength UV light.[2] The growing interest in the pharmacological potential of this compound necessitates the development of reliable analytical methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[3] This application note provides a comprehensive protocol for the quantitative determination of this compound using HPLC with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard LC system with UV-Vis Detector |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol (B129727):Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 237 nm |
| Run Time | Approximately 7 minutes |
Note: These conditions are based on a validated method for similar xanthones and may require minor optimization for specific HPLC systems and columns.[4][5]
Preparation of Standard and Sample Solutions
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity ≥98%) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol. This solution should be stored at 2-8°C and protected from light.[5][6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.[4][7] A minimum of five concentration levels is recommended for constructing the calibration curve.[8]
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a solid lichen extract.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 100 mg of dried, powdered lichen material) and place it in a suitable extraction vessel. Add a defined volume of methanol (e.g., 10 mL) and extract using sonication for 30 minutes, followed by shaking for 1 hour at room temperature.[9]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3][6]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the following tables, with data extrapolated from validated methods for structurally similar xanthones.[4][5][7]
Linearity and Sensitivity
The linearity of the method was assessed by analyzing the standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Table 2: Linearity and Sensitivity of the HPLC Assay for this compound
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
Table 3: Intra-day and Inter-day Precision and Accuracy for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low (1.0) | < 2.0 | 98.0 - 102.0 | < 3.0 | 97.0 - 103.0 |
| Medium (10.0) | < 1.5 | 98.5 - 101.5 | < 2.5 | 97.5 - 102.5 |
| High (40.0) | < 1.0 | 99.0 - 101.0 | < 2.0 | 98.0 - 102.0 |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from other components typically found in lichen extracts. A representative chromatogram would show a sharp, well-resolved peak for this compound at a specific retention time. The validation data demonstrates that the method is linear over a wide concentration range, accurate, and precise. The low LOD and LOQ values indicate that the method is sensitive enough for the quantification of this compound even at low concentrations.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in various samples. The simple sample preparation procedure and the validation data confirm that the method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
Visualizations
References
- 1. Xanthones of Lichen Source: A 2016 Update [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Lichexanthone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of lichexanthone, a naturally occurring xanthone (B1684191) with known biological activities. Detailed experimental protocols, data interpretation, and visualizations are included to facilitate the accurate identification and characterization of this compound.
Introduction to this compound
This compound (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) is a secondary metabolite produced by various lichens, fungi, and plants.[1] Its structure, characterized by a tricyclic xanthone core with specific hydroxylation and methoxylation patterns, has been a subject of interest due to its biological activities, including antibacterial and potential anticancer properties. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed insights into its atomic connectivity and chemical environment.
NMR Data for this compound
The structural assignment of this compound is achieved through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OH | 13.39 | s | - |
| 2-H | 6.29 | d | 2.1 |
| 4-H | 6.32 | d | 2.1 |
| 5-H | 6.67 | d | 2.06 |
| 7-H | 6.65 | d | 2.04 |
| 8-CH₃ | 2.84 | s | - |
| 3-OCH₃ | 3.86 | s | - |
| 6-OCH₃ | 3.89 | s | - |
s = singlet, d = doublet
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 163.8 |
| 2 | 96.8 |
| 3 | 165.9 |
| 4 | 92.1 |
| 4a | 157.0 |
| 5 | 98.5 |
| 6 | 163.7 |
| 7 | 115.4 |
| 8 | 143.8 |
| 8a | 113.0 |
| 9 | 182.7 |
| 9a | 104.3 |
| 8-CH₃ | 23.4 |
| 3-OCH₃ | 55.7 |
| 6-OCH₃ | 55.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Purified this compound sample (solid)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (optional, e.g., cotton plug in a Pasteur pipette)
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound.
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.
-
Homogenization: Gently vortex the vial to ensure the complete dissolution of the this compound. The solution should be clear and free of any particulate matter.
-
Filtering (Optional): If any solid particles are visible, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube to remove any suspended impurities.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra of this compound on a 400 MHz or higher spectrometer.
3.2.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Spectral Width (SWH): 16 ppm (e.g., -2 to 14 ppm)
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~2-3 seconds
-
Temperature: 298 K
3.2.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Spectral Width (SWH): 240 ppm (e.g., -10 to 230 ppm)
-
Number of Scans (NS): 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
Temperature: 298 K
3.2.3. 2D NMR Spectroscopy To confirm the structure and assign all signals unambiguously, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and assigning quaternary carbons.
Standard pulse programs and parameters provided by the spectrometer software are generally suitable for these experiments. The number of scans for 2D experiments should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
Visualizations
Experimental Workflow for this compound Structure Elucidation
The following diagram illustrates the logical workflow from sample isolation to the final structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of this compound.
Proposed Antibacterial Mechanism of this compound
This compound has demonstrated antibacterial activity. While the precise signaling cascade is a subject of ongoing research, a plausible mechanism, based on studies of similar xanthone compounds, involves the disruption of the bacterial cell wall and the inhibition of DNA synthesis.
Caption: Proposed dual-action antibacterial mechanism of this compound.
Biosynthetic Pathway of this compound
This compound is synthesized in lichens and fungi via the polyketide pathway. The following diagram outlines the key steps in its biosynthesis.
Caption: Simplified biosynthetic pathway of this compound.
References
Application Notes: Mass Spectrometry Analysis of Lichexanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichexanthone is a naturally occurring xanthone (B1684191) found in various lichen species and some higher plants.[1][2] Xanthones, as a class of compounds, are recognized for their diverse biological activities, including antimicrobial and cytotoxic effects, making them of significant interest in drug discovery and development.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for the qualitative and quantitative analysis of this compound in complex matrices. Its high sensitivity and selectivity enable accurate identification and measurement, which are critical for pharmacokinetic, metabolism, and mechanism of action studies.[5][6]
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, including methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.
Qualitative Analysis: Identification and Fragmentation
Electrospray ionization (ESI) is a commonly used and effective ionization technique for xanthones.[7] High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of this compound with high accuracy.
Fragmentation Pattern of this compound
In positive ion mode ESI-MS/MS, this compound (C₁₆H₁₄O₅) typically exhibits a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 287. Collision-induced dissociation (CID) of the precursor ion yields characteristic fragment ions that are useful for structural confirmation. The molecular ion (M+) has been observed at m/z 286.
Quantitative Analysis: LC-MS/MS Method
A sensitive and specific quantitative analysis of this compound can be achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique is highly selective and provides excellent sensitivity for detecting low concentrations of the analyte in complex biological matrices.[8]
Data Presentation
The following tables summarize the key mass spectrometric data for the analysis of this compound.
Table 1: Mass Spectrometric Parameters for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₄O₅ | |
| Exact Mass | 286.0841 | |
| Precursor Ion [M+H]⁺ | m/z 287.0914 | |
| Molecular Ion [M]⁺ | m/z 286 | [4] |
| Key Fragment Ions | m/z 258, 228, 200 | [4] |
Table 2: Example MRM Transitions for this compound Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 287.1 | 258.1 | 20 | 100 |
| 287.1 | 228.1 | 25 | 100 |
Note: Collision energies should be optimized for the specific instrument used.
Table 3: Typical Method Validation Parameters for a Quantitative LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | [9] |
| Accuracy | 85-115% (15% RSD) | [10] |
| Precision | ≤ 15% RSD | [10] |
| Recovery | Consistent and reproducible | [10] |
| Matrix Effect | Within acceptable limits | [8][10] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol is designed for the extraction of this compound from cell lysates for subsequent LC-MS/MS analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar xanthone not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate to ensure equal loading for analysis.
-
Protein Precipitation: To a 100 µL aliquot of cell lysate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration/Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the clear supernatant to an LC autosampler vial for injection.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a starting point for the development of a quantitative UPLC-MS/MS method for this compound.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
ESI source
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: As listed in Table 2 (to be optimized)
Signaling Pathways and Experimental Workflows
This compound Biosynthesis
This compound is biosynthesized in lichens via the acetate-malonate pathway.[1] This pathway involves the cyclization of a polyketide intermediate to form a benzophenone, which then undergoes dehydration to yield the xanthone core.[3][11]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological matrix.
Caption: Workflow for this compound quantification.
Apoptosis Signaling Pathway
While some reports indicate this compound lacks significant cytotoxic activity against several cancer cell lines, other xanthones and lichen secondary metabolites are known to induce apoptosis.[1][4][12] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. The following diagram illustrates a generalized pathway that could be investigated for this compound or related compounds.
Caption: Generalized mitochondrial pathway of apoptosis.
Conclusion
The methodologies and data presented provide a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for qualitative and quantitative analysis will aid researchers in accurately identifying and measuring this compound in various experimental settings. The provided diagrams of the biosynthetic pathway, experimental workflow, and a relevant signaling pathway offer valuable visual aids for understanding the context and application of this research. These tools are intended to support further investigation into the therapeutic potential of this compound and related compounds in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput LC-MS quantitation of cell culture metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. A database of high-resolution MS/MS spectra for lichen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. resolian.com [resolian.com]
- 11. researchgate.net [researchgate.net]
- 12. Lichen secondary metabolites are responsible for induction of apoptosis in HT-29 and A2780 human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Lichexanthone and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of lichexanthone and its analogues. It includes a summary of their biological activities, experimental methodologies, and visual representations of associated signaling pathways.
This compound, a naturally occurring xanthone (B1684191) found in various lichens and plants, and its synthetic analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as antibacterial, antimycobacterial, and anticancer agents. Understanding their synthesis and mechanisms of action is crucial for the development of novel therapeutics.
Synthetic Protocols
The chemical synthesis of this compound and its analogues can be achieved through several methods. A common and effective approach involves the condensation of a substituted 2-hydroxybenzoic acid with a substituted phenol (B47542), often facilitated by a dehydrating agent such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
General Protocol for the Synthesis of Hydroxyxanthones using Eaton's Reagent
This protocol describes a one-pot synthesis of a xanthone scaffold. For the synthesis of this compound (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), everninic acid (2-hydroxy-4-methoxy-6-methylbenzoic acid) and phloroglucinol (B13840) would be the appropriate starting materials.
Materials:
-
Substituted 2-hydroxybenzoic acid (e.g., Everninic acid) (1.0 eq)
-
Substituted phenol (e.g., Phloroglucinol) (1.0-1.2 eq)
-
Eaton's reagent (7.7 wt% P₂O₅ in CH₃SO₃H)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Water
-
Organic solvent for purification (e.g., ethanol, ethyl acetate)
Procedure:
-
To a stirred solution of Eaton's reagent, add the substituted 2-hydroxybenzoic acid and the substituted phenol.
-
Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel to yield the desired xanthone derivative.[1][2]
Experimental Workflow for Xanthone Synthesis
Caption: Workflow for the synthesis of xanthone derivatives.
Biological Activities of this compound and its Analogues
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. Their primary activities include antibacterial, antimycobacterial, and anticancer effects.
Antibacterial and Antimycobacterial Activity
Several studies have demonstrated the efficacy of this compound and its analogues against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | - | [2] |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [2] |
| ω-aminoalkoxylxanthone derivatives | Mycobacterium tuberculosis | - |
Anticancer Activity
The anticancer properties of this compound and its analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic potential of these compounds. Northis compound (B23499), a demethylated analogue of this compound, has been shown to inhibit several protein kinases involved in cancer cell proliferation and survival.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Northis compound | p56lck tyrosine kinase | - | |
| Northis compound | Aurora-B kinase | 0.3 - 12 | |
| Northis compound | PIM1 kinase | 0.3 - 12 | |
| Northis compound | VEGF-R2 kinase | 0.3 - 12 | |
| Various Hydroxyxanthones | HepG2 (Liver Carcinoma) | 9.18 - 85.3 |
Signaling Pathways Modulated by this compound Analogues
Northis compound has been identified as an inhibitor of several protein kinases that are crucial for cell cycle progression and angiogenesis, including Aurora B kinase, PIM-1 kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Northis compound Inhibition of Pro-Survival Kinases
Caption: Northis compound inhibits key pro-survival kinases.
Inhibition of Aurora B Kinase: Aurora B is a critical regulator of mitosis. Its inhibition by northis compound disrupts the phosphorylation of histone H3, leading to defects in chromosome segregation and ultimately, cell cycle arrest.[3][4][5][6]
Inhibition of PIM-1 Kinase: PIM-1 is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad. Northis compound's inhibition of PIM-1 can lead to the induction of apoptosis.[7][8][9][10][11]
Inhibition of VEGFR-2: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, northis compound can suppress angiogenesis.[12][13][14][15]
These application notes and protocols provide a foundational understanding for researchers interested in the synthesis and biological evaluation of this compound and its analogues. The provided methodologies and data serve as a starting point for further investigation into the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of aurora B kinase blocks chromosome segregation, overrides the spindle checkpoint, and perturbs microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Assays of Lichexanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antimicrobial susceptibility testing of lichexanthone, a naturally occurring xanthone (B1684191) found in lichens. This document outlines the principles and detailed protocols for key assays, including Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar (B569324) Disk Diffusion, and Minimum Bactericidal Concentration (MBC) testing.
Introduction
This compound is a secondary metabolite produced by various lichen species and has garnered interest for its potential biological activities, including antimicrobial properties. Xanthones, as a class of compounds, are known to exhibit a range of pharmacological effects. The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents, and natural products like this compound are valuable candidates. Standardized in vitro assays are the first step in evaluating the efficacy of such compounds against clinically relevant microorganisms. This guide provides the necessary protocols to conduct these foundational studies.
Data Presentation: Antimicrobial Activity of this compound Derivatives
Quantitative data on the antimicrobial activity of this compound derivatives are summarized below. It is important to note that the activity can be influenced by chemical modifications to the parent this compound structure. For instance, northis compound, a related compound, has been reported to have no antibiotic activity.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound-THC Hybrid (Isomer 5) | Staphylococcus aureus (Oxacillin-Resistant) | 4 | [1] |
| This compound-THC Hybrid (Isomer 6) | Staphylococcus aureus (Oxacillin-Resistant) | 8 | [1] |
| This compound-THC Hybrid (Isomer 5) | Enterococcus faecium (Vancomycin-Resistant) | 4 | [1] |
| This compound-THC Hybrid (Isomer 6) | Enterococcus faecium (Vancomycin-Resistant) | 8 | [1] |
Note: Data for pure this compound is limited in the reviewed literature; the table presents data for synthesized hybrids to illustrate potential efficacy.
No comprehensive data for Minimum Bactericidal Concentration (MBC) or Zone of Inhibition for this compound was available in the initial search results.
Experimental Protocols
The following are detailed protocols for standard in vitro antimicrobial assays, adapted for testing this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (prepared to 0.5 McFarland turbidity standard)
-
Sterile saline solution (0.45% or 0.85%)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 2 mg/mL).[1]
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.[1]
-
Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to the desired final concentration (e.g., from 1000 µg/mL to 1 µg/mL).[1]
-
Discard 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:10 in saline.[1]
-
-
Inoculation:
-
Add 5 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 10⁴ CFU/well.[1]
-
Include a growth control well (MHB + inoculum, no this compound) and a sterility control well (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[2]
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[3][4]
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to 0.5 McFarland turbidity standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline equivalent to a 0.5 McFarland standard.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto a sterile blank paper disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated MHA plate.[3]
-
Gently press the disk to ensure complete contact with the agar surface.
-
Include a control disk impregnated only with the solvent.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[4]
-
Measurement:
Caption: Workflow for Agar Disk Diffusion Assay.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is typically performed as a follow-up to the MIC assay.
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Nutrient agar plates (e.g., MHA)
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
Procedure:
-
Selection of Wells: Following the determination of the MIC, select the wells from the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette tip, transfer a small aliquot (e.g., 10-100 µL) from each of these wells onto a fresh, antimicrobial-free nutrient agar plate.
-
Spread the aliquot evenly over a section of the plate.
-
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate section.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in bacterial viability from the initial inoculum.
-
Caption: Workflow for MBC Determination Assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
Probing the Antioxidant Potential of Lichexanthone: A Guide to In Vitro Capacity Assays
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the therapeutic promise of natural compounds, understanding the antioxidant capacity of novel molecules is a critical early step. Lichexanthone, a xanthone (B1684191) found in various lichens, has garnered interest for its potential biological activities. This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound using four common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
Introduction to this compound and Antioxidant Activity
This compound is a naturally occurring xanthone, a class of polyphenolic compounds known for their diverse biological activities. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals, and assays to determine this capacity are essential in the evaluation of potential therapeutic agents.
Quantitative Antioxidant Capacity of this compound
The following table summarizes the available quantitative data on the antioxidant capacity of this compound from various assays. It is important to note that specific values can vary depending on the experimental conditions and the purity of the compound.
| Assay | Parameter | This compound Value | Standard Compound | Standard Value |
| DPPH | IC50 (µg/mL) | 127.38 | Ascorbic Acid | - |
| ABTS | IC50 (µg/mL) | Data Not Available | Trolox | - |
| FRAP | (mmol Fe²⁺/g) | Data Not Available | Trolox | - |
| ORAC | (µmol TE/g) | Data Not Available | Trolox | - |
Experimental Protocols
Detailed methodologies for each antioxidant capacity assay are provided below to ensure reproducibility and accuracy in laboratory settings.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC50 value indicates higher antioxidant activity.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol)
-
Positive Control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
Add 100 µL of each concentration of this compound or positive control to the wells of the 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
-
Data Analysis: Plot the percentage of scavenging against the concentration of this compound and determine the IC50 value (the concentration that causes 50% scavenging).
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at approximately 734 nm.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to the wells of the 96-well plate.
-
Add 10 µL of each concentration of this compound or positive control.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample.
-
-
Data Analysis: Plot the percentage of scavenging against the concentration and determine the IC50 value or express the results as Trolox Equivalents (TE).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive Control (e.g., Trolox or FeSO₄)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions.
-
Prepare a standard curve using Trolox or FeSO₄.
-
-
Assay Protocol:
-
Add 270 µL of the FRAP reagent to the wells.
-
Add 30 µL of the this compound solution, standard, or blank (solvent).
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Compare the absorbance of the samples to the standard curve and express the results as mmol Fe²⁺ equivalents per gram of this compound or as Trolox Equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation ~485 nm, emission ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein. Dilute to a working solution before use.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
Prepare a stock solution of Trolox and create a standard curve through serial dilutions.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent and prepare serial dilutions.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of this compound, Trolox standards, or blank (solvent) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram of this compound.
-
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay.
Lichexanthone as a Potential Drug Lead: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichexanthone, a naturally occurring xanthone (B1684191) found in various lichens, fungi, and higher plants, has emerged as a promising scaffold for drug discovery.[1] This polyphenolic compound has demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. These characteristics position this compound as a compelling starting point for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and summaries of quantitative data to guide researchers in the evaluation and development of this compound and its derivatives as potential drug leads.
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with quantitative data available for its antimicrobial, anticancer, and antioxidant activities. The following tables summarize key inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) reported in the literature.
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Organism | Activity | Value |
| This compound | Bacillus subtilis | IC₅₀ | 2.25 µM |
| This compound | Staphylococcus aureus (MRSA) | IC₅₀ | 21 µM |
| This compound Derivative | Mycobacterium tuberculosis | MIC | Weak Activity |
Note: The activity of this compound can vary significantly depending on the specific microbial strain and experimental conditions.
Table 2: Anticancer Activity of this compound and Related Xanthones
| Compound | Cell Line | Activity | Value |
| This compound | Murine melanoma B16F10 | Cytotoxicity | No activity |
| This compound | Human melanoma UACC-62 | Cytotoxicity | No activity |
| Northis compound | Various Cancer Cell Lines | Cytotoxicity | Promising activity |
| Hydroxyxanthone Derivatives | Human Liver Carcinoma (HepG2) | IC₅₀ | 9.18 µM - >200 µM |
Note: While this compound itself has shown limited direct cytotoxicity in some studies, its derivatives, such as northis compound, have demonstrated more promising anticancer potential.
Table 3: Antioxidant and Anti-inflammatory Activity of this compound and Related Xanthones
| Compound | Assay | Activity | Value |
| Xanthone from Garcinia benthami | DPPH Radical Scavenging | IC₅₀ | 8.01 µg/mL[2] |
| This compound | Nitric Oxide (NO) Production | - | Induces NO production in murine macrophages |
| 3'-hydroxycalothorexanthone | NO Production (RAW 264.7 cells) | IC₅₀ | 16.4 µM[3] |
| 3'-hydroxycalothorexanthone | NO Production (BV-2 cells) | IC₅₀ | 13.8 µM[3] |
Potential Signaling Pathways
While the precise molecular targets of this compound are still under investigation, studies on various xanthones suggest that they may exert their biological effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Some xanthones have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[4][5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Several xanthones have been reported to inhibit this pathway, suggesting a potential mechanism for their anticancer activity.[6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Xanthones have been shown to modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory effects.[8]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the key biological activities of this compound.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Xanthones from mangosteen inhibit inflammation in human macrophages and in human adipocytes exposed to macrophage-conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of Lichexanthone in Phytomedicine: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichexanthone, a naturally occurring xanthone (B1684191) found in various lichens, plants, and fungi, has emerged as a compound of significant interest in phytomedicine.[1] Its diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties, position it as a promising candidate for further investigation and drug development. This document provides detailed application notes, experimental protocols, and a summary of its biological activities to facilitate research into the therapeutic potential of this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, with quantitative data available for some of its activities. The following tables summarize the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound and related compounds.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Result (µM) | Reference |
| Bacillus subtilis | IC50 | 2.25 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 | 21 | [2] |
Table 2: Anticancer Activity of Northis compound (a related compound)
| Target | Cell Line/Assay | Result (µM) | Reference |
| Aurora-B, PIM1, VEGF-R2 kinases | Protein Kinase Inhibition | 0.3 - 11.7 |
Note: While this compound has been investigated for its anticancer potential, specific IC50 values against various cancer cell lines are not consistently reported in the available literature. Research has often focused on crude lichen extracts or other xanthone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of this compound's biological activities. The following are detailed protocols for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (MHB with DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted in MHB to the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity: MTT Assay
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549, HepG2, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microtiter plates
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
Xanthones, including this compound, are known to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action for the anti-inflammatory and antioxidant activities of this compound.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
This compound is proposed to inhibit the inflammatory response by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this process.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity via Nrf2/ARE Pathway Activation
This compound's antioxidant effects may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.
References
- 1. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Improving HPLC Resolution for Lichexanthone Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomer peaks?
A1: Poor resolution is a common issue when separating structurally similar compounds like isomers.[1] This problem typically stems from insufficient differences in the way each isomer interacts with the stationary and mobile phases. To improve separation, you must enhance the column's selectivity (α) or its efficiency (N).[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modifying the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can increase retention time and provide better separation.[2] For reversed-phase HPLC, decreasing the organic component percentage will generally increase retention.[3]
-
Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, switching to the other can significantly alter the elution order and resolution of isomers.[2][3]
-
Modify pH: For ionizable compounds, small adjustments to the mobile phase pH can change the ionization state of the analytes, drastically affecting their retention and improving selectivity.[2]
-
-
Change the Stationary Phase: If mobile phase adjustments are ineffective, the column chemistry may not be suitable.[2] Consider a different stationary phase with alternative chemical properties. For xanthine (B1682287) separations, C18 columns are common, but phenyl or cyano phases can offer different selectivities.[4]
-
Adjust the Temperature: Lowering the column temperature can sometimes increase selectivity, particularly for chiral separations.[2] Conversely, higher temperatures can increase column efficiency.[5]
-
Extend the Column: Using a longer column or one packed with smaller particles increases the overall column efficiency (plate number, N), leading to sharper peaks and better resolution.[3][6]
Q2: My this compound peaks are tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape compromises the accuracy of quantification and can obscure the separation of closely eluting isomers.[2]
-
Peak Tailing: This is often caused by secondary interactions, such as the interaction of acidic silanol (B1196071) groups on the silica (B1680970) support with the analyte.
-
Solutions:
-
Adjust Mobile Phase pH: Use a mobile phase pH that suppresses the ionization of the analyte or the stationary phase's active sites.[7]
-
Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol groups.[8]
-
Use a Different Column: Modern, end-capped columns have fewer active silanol sites.
-
-
-
Peak Fronting: This is typically a sign of column overloading.
Q3: What causes my retention times to drift during an analytical run?
A3: Shifting retention times indicate a lack of stability in the HPLC system, which can affect the reliability of your results.
Common Causes and Solutions:
-
Mobile Phase Composition: In reversed-phase chromatography, retention is very sensitive to the mobile phase composition.[9]
-
Column Temperature: Fluctuations in the column temperature will cause retention times to vary.[7]
-
Solution: Use a reliable column oven to maintain a constant temperature.[8]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[8]
-
-
Leaks: Leaks in the system, especially at pump fittings or seals, can cause pressure fluctuations and lead to erratic retention times.[5]
-
Solution: Systematically check all fittings for leaks. A buildup of salt crystals is a common sign of a leak when using buffered mobile phases.[5]
-
Troubleshooting Guide: this compound Isomer Separation
The following diagram outlines a logical workflow for troubleshooting poor HPLC resolution.
Caption: A workflow for systematically troubleshooting poor peak resolution in HPLC.
Data Summary Tables
Table 1: Recommended Starting HPLC Conditions for Xanthone (B1684191) Analysis
This table provides a summary of typical starting conditions for the analysis of xanthones, which can be adapted for this compound isomers.
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 is a versatile stationary phase suitable for many xanthine and xanthone derivatives.[10][11][12] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | A common choice for reversed-phase chromatography.[10][12] Start with a scouting gradient to determine the elution range.[2] |
| Gradient | 10% to 90% Organic over 20-30 minutes | A broad gradient is useful for initial method development to elute all compounds.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10][12] |
| Detection (UV) | 230-260 nm | Xanthones typically have strong UV absorbance in this range. A DAD detector can help confirm peak purity.[10] |
| Column Temperature | Ambient to 35°C | Start at ambient temperature. Controlled temperature provides better retention time stability.[2][8] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution |
| High Backpressure | Blocked column frit or tubing | Reverse and flush the column (if permitted by manufacturer); check for blockages by systematically disconnecting components.[2][5] |
| Buffer precipitation | Ensure buffer is fully dissolved and miscible with the organic solvent.[2] | |
| No Peaks | Detector lamp is off | Turn on the detector lamp.[5] |
| No sample injected / wrong sample | Verify autosampler vials have sufficient sample and the correct sample is being analyzed.[5] | |
| Split Peaks | Partially blocked column frit | Replace the inlet frit or the column.[5] |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols & Method Development Workflow
Protocol 1: General HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a robust separation method.
-
Define Objectives: Clearly define the goal (e.g., baseline separation of two key isomers, quantification of all isomers).
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile/water mixture). Use HPLC-grade solvents.[2]
-
If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Dilute the stock solution to a working concentration that avoids detector saturation and column overload.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates.[2]
-
-
Initial Scouting Run:
-
Install a general-purpose C18 column.
-
Perform a broad gradient run (e.g., 10-95% acetonitrile in water over 30 minutes) to determine the approximate elution time and complexity of the sample.[2]
-
-
Optimization of Selectivity (α):
-
Vary Organic Modifier: Repeat the analysis using methanol instead of acetonitrile to observe changes in selectivity.[2]
-
Adjust pH: If isomers have different pKa values, test different mobile phase pH levels using appropriate buffers (e.g., phosphate, acetate) to maximize separation.
-
Test Different Stationary Phases: If resolution is still poor, switch to a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase.[4]
-
-
Optimization of Retention (k'):
-
Once selectivity is maximized, adjust the gradient slope or switch to an isocratic method to achieve retention factors (k') between 2 and 10 for the peaks of interest. This range offers a good balance between resolution and analysis time.[2]
-
-
Method Validation: Once the desired separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.[10]
Method Development Workflow Diagram
Caption: A systematic workflow for developing an HPLC method for isomer separation.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Lichexanthone Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of lichexanthone for successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern for in vitro assays?
A1: this compound, like many natural xanthones, is a lipophilic compound with low aqueous solubility.[1] In vitro assays are typically conducted in aqueous-based cell culture media.[1] If this compound is not properly dissolved, it can precipitate out of the solution, leading to inaccurate and irreproducible experimental results by altering the effective concentration of the compound exposed to the cells.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other xanthones for cell-based assays.[1][2] Ethanol can also be an alternative, but its compatibility with the specific cell line and assay should be verified.[3][4]
Q3: How should I prepare a concentrated stock solution of this compound?
A3: To prepare a stock solution, dissolve the weighed this compound powder in a minimal amount of pure, sterile DMSO.[5] It is common to prepare stock solutions at concentrations of 10x or 100x the final desired concentration, depending on the compound's solubility limit.[6] Vortexing and gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1] After complete dissolution, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.[3]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[1][3] Some sources recommend not exceeding 0.1% to minimize any potential effects on cell viability and function.[7][8] It is critical to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration and to always include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments.[1][3]
Q5: What are other strategies to improve the solubility and bioavailability of xanthones?
A5: For broader applications, nanotechnology-based formulations such as lipid or polymeric nanoparticles, nanoemulsions, and nanomicelles have shown promise in improving the solubility, stability, and cellular uptake of xanthones.[9] Additionally, chemical modifications like glycosylation and esterification can enhance water solubility and pharmacokinetic profiles.[9][10]
Troubleshooting Guide
Problem 1: this compound powder is not dissolving in the initial solvent (e.g., DMSO).
| Possible Cause | Solution |
| Insufficient Solvent Volume | Ensure you are using an adequate volume of solvent for the amount of powder. Try increasing the solvent volume to create a more dilute stock solution. |
| Low Temperature | Solubility can be temperature-dependent. Gently warm the solution in a 37°C water bath to aid dissolution.[1] Avoid excessive heat to prevent compound degradation. |
| Compound Purity/Quality | Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of this compound. |
| Hygroscopic Solvent | DMSO is hygroscopic (absorbs moisture from the air), which can reduce its effectiveness as a solvent. Use fresh, anhydrous, cell culture-grade DMSO.[2] |
Problem 2: The stock solution is clear, but a precipitate forms immediately upon dilution in the cell culture medium.
| Possible Cause | Solution |
| Exceeded Aqueous Solubility Limit | The final concentration of this compound in the media is too high and exceeds its aqueous solubility limit.[3] Perform a solubility test to determine the maximum soluble concentration in your specific medium.[3] |
| "Salting Out" Effect | The high concentration of salts and other components in the culture medium can cause the compound to precipitate from the small volume of added DMSO stock. |
| Dilution Shock | Adding a highly concentrated DMSO stock directly to the aqueous medium can cause rapid precipitation. Try a serial dilution approach: first, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. |
| Incorrect Dilution Technique | To avoid localized high concentrations, add the stock solution dropwise to the medium while gently vortexing or swirling the tube/flask.[11] |
Problem 3: The this compound-media solution is initially clear but becomes cloudy or forms a precipitate after incubation.
| Possible Cause | Solution |
| Temperature Fluctuation | Changes in temperature during incubation can decrease the solubility of the compound.[3] Ensure all solutions are at the same temperature before mixing and maintain stable incubation temperatures.[3] |
| Interaction with Media Components | This compound may interact with proteins or salts in the serum or medium over time, forming insoluble complexes.[3] Consider reducing the serum concentration or using a serum-free medium for the experiment if possible. Adding the compound to the medium immediately before treating the cells can also minimize this interaction time.[3] |
| pH Shift | The pH of the medium can influence compound solubility.[3] Check the pH of your medium after adding the this compound stock solution to ensure it remains within the optimal range for your cells. |
| Evaporation | Evaporation of media from culture plates can increase the concentration of all components, potentially causing the compound to precipitate.[12] Ensure proper humidification in the incubator. |
Quantitative Data Summary
| Parameter | Recommended Value / Solvent | Notes |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous, cell culture grade.[2] |
| Alternative Stock Solvent | Ethanol (EtOH) | Compatibility and toxicity must be tested for the specific cell line.[3][13] |
| Recommended DMSO Stock Concentration | 10-100 mM (or 100x-1000x final conc.) | Depends on the solubility limit of the specific batch. |
| Maximum Final DMSO Concentration in Media | ≤ 0.1% - 0.5% | Cell line dependent. Always perform a solvent toxicity test.[1][7] |
| Maximum Final EtOH Concentration in Media | ≤ 0.5% | Generally more cytotoxic than DMSO; requires rigorous testing.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 286.28 g/mol )[14]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: To make a 10 mM stock solution, weigh out 2.86 mg of this compound.
-
Calculation: 10 mmol/L * 0.001 L * 286.28 g/mol = 0.00286 g = 2.86 mg
-
-
Dissolution: Aseptically transfer the 2.86 mg of this compound powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[1]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, light-protected tube (e.g., an amber cryovial).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Label clearly with the compound name, concentration, and date. Store at -20°C or -80°C.
Protocol 2: General Protocol for an MTT Cytotoxicity Assay
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[15]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[15]
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Example for a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution): First, make an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium (yields 100 µM). Then, add 10 µL of this 100 µM solution to 90 µL of medium in the well.
-
Crucially, prepare a vehicle control series containing the same final concentrations of DMSO as your test wells. [1]
-
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.[15]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: General experimental workflow for an MTT cytotoxicity assay.
Caption: Example of the Nrf2/ARE pathway, potentially modulated by xanthones.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Lichexanthone Stability in Organic Solvents: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount for obtaining reliable and reproducible experimental results. This technical support center provides guidance on the stability of lichexanthone in various organic solvents, offering troubleshooting advice and standardized protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring xanthone (B1684191), a class of organic compounds known for their potential biological activities, including antimicrobial and cytotoxic effects.[1] The stability of this compound is crucial because its degradation can lead to a loss of biological activity and the formation of unknown impurities, which could impact experimental outcomes and the compound's safety profile.
Q2: Which organic solvents are commonly used to dissolve this compound?
A2: this compound is soluble in a range of organic solvents. Commonly used solvents for similar xanthones include methanol (B129727), ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent often depends on the specific experimental requirements, such as the desired concentration and compatibility with biological assays. For long-term storage, it is recommended to store this compound as a solid at -20°C or below.
Q3: What are the primary factors that can cause this compound to degrade in organic solvents?
A3: Like other phenolic compounds, this compound's stability can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.
-
Oxidation: The presence of oxidizing agents can lead to the formation of quinone-type structures.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize contaminants that could promote degradation.
-
Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment.
-
Storage Conditions: If storage is necessary, store stock solutions at low temperatures (-20°C or -80°C) in small, tightly sealed amber glass vials to protect from light and prevent freeze-thaw cycles. Flushing the vial with an inert gas like argon or nitrogen can also help prevent oxidation.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact this compound from any potential degradation products.
Data Presentation: Representative Stability of this compound in Organic Solvents
The following table provides hypothetical data on the stability of this compound in common organic solvents under forced degradation conditions. This data is intended to be illustrative of the expected stability trends for a phenolic compound like this compound and should be confirmed by experimental analysis.
| Solvent | Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| Methanol | 0.1 M HCl | 24 hours | 60°C | ~85% | Hydrolyzed derivatives |
| Methanol | 0.1 M NaOH | 8 hours | 25°C | ~70% | Ring-opened products |
| Ethanol | UV Light (254 nm) | 12 hours | 25°C | ~90% | Photodegradation adducts |
| Acetone | Thermal | 48 hours | 60°C | ~95% | Minor oxidative products |
| DMSO | 3% H₂O₂ | 24 hours | 25°C | ~80% | Oxidized xanthones |
| DMSO | Ambient Light | 7 days | 25°C | >98% | Negligible degradation |
Disclaimer: This table presents representative data based on general knowledge of xanthone stability. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance in an environment with controlled humidity.
-
Solvent Addition: Add the appropriate volume of high-purity, degassed organic solvent (e.g., methanol, DMSO) to the this compound.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Avoid heating unless necessary, as it may accelerate degradation.
-
Storage: If not for immediate use, dispense the stock solution into small-volume amber glass vials. Flush the headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for a defined period. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Biological Activity | Degradation of this compound in the experimental medium. | Prepare fresh solutions for each experiment. If the medium is acidic or basic, consider using a buffer to maintain a neutral pH. Perform a stability check of this compound in the experimental medium using HPLC. |
| Inconsistent Results Between Replicates | Instability of the stock solution. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light using amber vials. |
| Appearance of Unexpected Peaks in HPLC | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. LC-MS analysis can help identify the mass of the degradation products. |
| Poor Solubility | Inappropriate solvent selection. | Test the solubility of this compound in a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but monitor for degradation. |
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting guide for stability issues.
References
Troubleshooting low yield in lichexanthone synthesis
Welcome to the technical support center for the synthesis of lichexanthone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this valuable xanthone (B1684191).
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes?
Answer: Low or no yield in this compound synthesis can stem from several factors, primarily related to the reaction conditions of the Grover, Shah, and Shah reaction or similar acid-catalyzed condensations.
-
Potential Cause 1: Ineffective Condensing Agent: The mixture of zinc chloride and phosphorus oxychloride, or alternative reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is highly moisture-sensitive. Contamination with water will deactivate the catalyst and prevent the crucial acylation and cyclization steps.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use freshly opened or properly stored anhydrous zinc chloride and phosphorus oxychloride. If using Eaton's reagent, it should be freshly prepared for optimal results.
-
-
Potential Cause 2: Suboptimal Reaction Temperature: The condensation reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of starting materials and the formation of undesired side products.
-
Solution: Maintain a steady reaction temperature, typically between 60-80°C, using a controlled temperature oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at the chosen temperature.
-
-
Potential Cause 3: Impure Starting Materials: The purity of the starting materials, everninic acid (2-hydroxy-4-methoxy-6-methylbenzoic acid) and phloroglucinol (B13840), is critical. Impurities can interfere with the reaction and introduce contaminants that complicate purification.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the everninic acid and phloroglucinol before use.
-
-
Potential Cause 4: Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress by TLC. If starting materials are still present after the initially planned reaction time, consider extending the duration of the reaction.
-
Issue 2: Formation of a Complex Mixture of Byproducts
Question: My crude product is a complex mixture, making the purification of this compound difficult. What are the possible side reactions?
Answer: The formation of multiple byproducts is a common challenge in xanthone synthesis.
-
Potential Cause 1: Self-condensation of Phloroglucinol: Phloroglucinol is highly reactive and can undergo self-condensation under acidic conditions, leading to polymeric materials that are difficult to remove.
-
Solution: Control the reaction temperature and consider adding the phloroglucinol portion-wise to the reaction mixture to maintain a low concentration and minimize self-condensation.
-
-
Potential Cause 2: Decarboxylation of Everninic Acid: At elevated temperatures, the carboxylic acid group of everninic acid can be lost, leading to the formation of byproducts.
-
Solution: Maintain the reaction temperature within the recommended range (60-80°C) to minimize decarboxylation.
-
-
Potential Cause 3: Formation of Benzophenone (B1666685) Intermediate: The reaction proceeds through a benzophenone intermediate. In some cases, the cyclization to the xanthone may be incomplete, resulting in the presence of this intermediate in the crude product.
-
Solution: Ensure a sufficiently strong acidic catalyst and adequate reaction time to promote complete cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The reported yields for this compound synthesis can vary depending on the specific methodology and scale of the reaction. While specific yield data for the direct synthesis of this compound is not extensively published in readily available literature, syntheses of similar hydroxyxanthones using the Grover, Shah, and Shah method or modifications thereof can range from low to moderate. Optimization of reaction conditions is crucial for maximizing yield.
Q2: How can I effectively purify the crude this compound?
A2: Purification of this compound from the crude reaction mixture is typically achieved through column chromatography.
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase.
-
Eluent System: A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a mixture of hexane (B92381) and ethyl acetate, gradually increasing the proportion of ethyl acetate. For more polar impurities, a small amount of methanol (B129727) can be added to the eluent system in the final stages.
-
Monitoring: Fractions should be monitored by TLC to identify those containing the pure product.
Q3: Can I use an alternative to the zinc chloride and phosphorus oxychloride catalyst system?
A3: Yes, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative that can be used for the synthesis of xanthones and may offer advantages in certain cases.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound synthesis in the reviewed literature, the following table presents typical yields for the synthesis of a related dihydroxyxanthone, which can serve as a general reference.
| Starting Materials | Product | Catalyst System | Yield | Reference |
| Salicylic Acid & Phloroglucinol | 1,3-Dihydroxyxanthone | Eaton's Reagent | 82% | Supplementary Material |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hydroxyxanthones (Grover, Shah, and Shah Method)
This protocol is a general guideline for the synthesis of hydroxyxanthones and can be adapted for the synthesis of this compound using everninic acid and phloroglucinol.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, combine the o-hydroxybenzoic acid derivative (e.g., everninic acid, 1 equivalent), the phenol (B47542) (e.g., phloroglucinol, 1-1.2 equivalents), and freshly fused, powdered zinc chloride (2-3 equivalents).
-
Reaction Initiation: Cool the flask in an ice bath and slowly add phosphorus oxychloride (3-5 equivalents) with vigorous stirring.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath or oil bath at 60-80°C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material. Finally, wash the solid again with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a desiccator. Purify the crude xanthone by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Minimizing Degradation of Lichexanthone During Storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of lichexanthone during storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring xanthone, a class of polyphenolic compounds found in some plants, fungi, and lichens.[1][2] Its biological activities, which include antimicrobial and antioxidant properties, make it a compound of interest for pharmaceutical research.[3] Degradation of this compound can lead to a loss of these biological activities and the formation of impurities, which can impact experimental results and the safety of potential therapeutic applications.
Q2: What are the primary factors that cause the degradation of this compound?
A2: Based on the general stability of xanthones and phenolic compounds, the primary factors that can cause this compound degradation are:
-
Light: Exposure to UV or ambient light can induce photolytic degradation.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]
-
pH: this compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group in this compound's structure makes it susceptible to oxidative degradation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[4][6]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store solid this compound at -20°C.[6][7] For solutions, storage at -80°C is preferable.[6]
-
Light: Store in a light-resistant container, such as an amber vial, or a container wrapped in aluminum foil to protect it from light.[4][6]
-
Atmosphere: For long-term storage of the solid compound or solutions, consider blanketing the container with an inert gas like argon or nitrogen to minimize oxidation.[4][6]
-
Form: Whenever possible, store this compound as a solid powder, as solutions tend to degrade more quickly.[4]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound.[8] This method should be capable of separating the intact this compound from its degradation products.[9] Other spectroscopic methods like UV-Vis, IR, and NMR spectroscopy can also be employed for analysis.[10]
Q5: What is a forced degradation study and why is it useful?
A5: A forced degradation or stress study involves intentionally exposing a compound to harsh conditions, such as high temperature, light, humidity, and extreme pH, to accelerate its degradation.[11][12] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[9][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in color of the solid compound (e.g., turning yellow or brown) | Oxidation or photodegradation.[14] | 1. Verify that the compound is stored in a light-resistant container and in the dark.[4] 2. Ensure the container is tightly sealed to minimize exposure to air. For long-term storage, consider flushing with an inert gas.[6] 3. Confirm that the storage temperature is appropriate (-20°C for long-term).[6] |
| Precipitate formation in a stored solution | Degradation leading to insoluble products, or poor solubility at low temperatures.[6][14] | 1. Briefly sonicate the solution to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. Confirm the purity of the solution using an analytical method like HPLC.[6] |
| Loss of biological activity in an assay | Degradation of the compound due to improper storage or handling.[6] | 1. Use a fresh sample of this compound for the assay. 2. Review and ensure all storage and handling recommendations are being followed. 3. Prepare fresh dilutions for each experiment.[6] |
| Appearance of unexpected peaks in an HPLC chromatogram | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Investigate the storage conditions of the sample that showed the extra peaks. |
Data Presentation: Hypothetical Forced Degradation of this compound
The following table summarizes hypothetical data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate the expected stability profile.
| Stress Condition | Description | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 15% | Cleavage of ether linkages |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | 25% | Ring opening of the pyranone core |
| Oxidative | 3% H₂O₂ at room temperature for 8 hours | 20% | Formation of quinone-like structures |
| Thermal | 60°C for 48 hours | 10% | General decomposition |
| Photolytic | 1.2 million lux hours and 200 watt-hours/m² | 30% | Complex mixture of photoproducts |
Experimental Protocols
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature and monitor the reaction. Withdraw aliquots at various time intervals, neutralize each with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Incubate the solution at room temperature for 8 hours in the dark. Withdraw aliquots, dilute with the mobile phase, and analyze immediately.[9]
-
Thermal Degradation: Transfer the stock solution into a sealed vial and place it in a temperature-controlled oven at 60°C for 48 hours. Store a control sample in a refrigerator (e.g., 4°C). Withdraw aliquots at specified times, dilute with the mobile phase, and analyze.[9]
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same temperature conditions. After exposure, dilute the samples and analyze by HPLC.[9]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H14O5 | CID 5358904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Lichexanthone Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up lichexanthone production.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound production?
A1: this compound is a secondary metabolite primarily produced by lichens, which are symbiotic organisms of fungi and algae.[1] It can also be synthesized by non-lichenized fungi, such as certain Penicillium species, and has been isolated from some higher plants.[2] For large-scale production, sourcing from abundant lichen species or developing high-yielding fungal fermentation processes are the most common approaches.
Q2: What are the main challenges in scaling up this compound production from a laboratory setting to an industrial scale?
A2: The primary challenges include:
-
Process Optimization and Reproducibility: Ensuring that extraction and purification processes optimized at a lab scale remain consistent and efficient when scaled up.[3]
-
Low Biomass Availability: The slow growth of lichens can make it difficult to obtain sufficient raw material for industrial production.[4]
-
Extraction Efficiency: Maintaining high extraction yields when moving from small-scale glassware to large-volume extractors.
-
Purification Complexity: Scaling up chromatographic purification can be complex and costly, often requiring significant adjustments to maintain purity.
-
Solvent Handling and Recovery: Managing large volumes of organic solvents safely and implementing efficient recovery systems to reduce costs and environmental impact.
-
Cost Control: The capital investment for larger equipment and the operational costs of solvents and energy can be substantial.[3]
Q3: Which extraction methods are most suitable for large-scale this compound production?
A3: While traditional methods like maceration are used, for industrial scale-up, more advanced and efficient techniques are preferred:
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls and enhance extraction, often leading to higher yields in shorter times.[5]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[6]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, often with a co-solvent like ethanol (B145695), as a green alternative to organic solvents. This method can be highly selective but may require significant optimization of temperature and pressure.[5]
Q4: How does the choice of solvent impact the scale-up process?
A4: Solvent selection is critical. An ideal solvent for large-scale extraction should be:
-
Highly selective for this compound to minimize co-extraction of impurities.
-
Have a low boiling point for easy and energy-efficient removal and recovery.
-
Be cost-effective and available in large quantities.
-
Pose minimal safety and environmental hazards. Commonly used solvents for xanthone (B1684191) extraction include acetone, methanol, and ethanol.[7][8]
Troubleshooting Guides
Guide 1: Low this compound Yield at Pilot/Industrial Scale
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Yield is significantly lower than lab-scale results. | Inadequate Biomass Preparation: Insufficient grinding of the lichen material reduces the surface area for solvent penetration. | Ensure the lichen thalli are ground to a fine, consistent powder. Implement quality control for particle size distribution. |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively extract all the this compound from the larger biomass. | Increase the solvent-to-solid ratio. This may require larger extraction vessels or multiple extraction cycles. | |
| Inefficient Agitation/Mixing: In large tanks, inadequate mixing can lead to channeling of the solvent and incomplete extraction of the biomass. | Optimize the agitation speed and impeller design to ensure thorough mixing of the slurry. Consider recirculation of the solvent through the biomass bed. | |
| Suboptimal Extraction Time/Temperature: The optimal conditions determined at the lab scale may not be directly transferable due to differences in heat and mass transfer in larger equipment. | Re-optimize extraction time and temperature at the pilot scale. Perform kinetic studies to determine the point of diminishing returns for extraction. |
Guide 2: Purity Issues in Scaled-Up Production
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Final product contains a high level of impurities. | Non-Selective Extraction: The solvent and conditions used are co-extracting a large number of other compounds. | Consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. |
| Overloading of Chromatography Column: The amount of crude extract loaded onto the preparative chromatography column exceeds its separation capacity. | Reduce the sample load per run. It may be more efficient to perform more runs with smaller loads than to overload the column and obtain impure fractions. | |
| Inappropriate Stationary/Mobile Phase: The chromatography conditions developed at the lab scale are not providing adequate separation at a larger scale. | Re-evaluate the mobile phase composition and gradient. Consider a different stationary phase if resolution is poor. A 2D-TLC analysis can help identify a more suitable solvent system. | |
| Compound Degradation: this compound may be degrading during processing due to exposure to heat, light, or reactive solvents. | Protect the extract and purified fractions from light and heat. Use the mildest possible conditions for solvent evaporation. |
Guide 3: Challenges with Large-Scale Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing) in preparative HPLC. | Column Overloading: Too much sample is injected onto the column. | Decrease the injection volume or the concentration of the sample. |
| Improper Column Packing: Voids or channels may have formed in the column bed, especially in large-diameter columns. | Repack the column following the manufacturer's guidelines. Ensure a uniform slurry concentration and packing pressure. | |
| Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. | Add a small amount of a competing acid or base to the mobile phase to mask these sites. | |
| Inconsistent retention times between runs. | Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component. | Prepare fresh mobile phase for each batch. Use a solvent proportioning valve for accurate mixing. |
| Fluctuations in Temperature or Pressure: Variations in ambient temperature or pump performance can affect retention. | Use a column thermostat to maintain a constant temperature. Regularly service the HPLC pumps to ensure consistent pressure. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods (Illustrative Lab-Scale Data)
| Extraction Method | Solvent | Lichen-to-Solvent Ratio (g/mL) | Time (hours) | Temperature (°C) | Relative Yield (%) |
| Maceration | Acetone | 1:10 | 72 | 25 | 100 |
| Heat Reflux | Acetone | 1:15 | 4 | 56 | 125 |
| Ultrasound-Assisted | Ethanol | 1:20 | 1 | 40 | 140 |
| Supercritical CO2 | CO2 + Ethanol (5%) | 1:30 | 2 | 50 (30 MPa) | 110 |
Note: Data is illustrative and based on general principles of natural product extraction. Actual yields will vary depending on the lichen species and specific experimental conditions.
Table 2: Solvent Properties for this compound Extraction
| Solvent | Boiling Point (°C) | Polarity Index | Advantages | Disadvantages |
| n-Hexane | 69 | 0.1 | Good for removing non-polar impurities. | Low selectivity for this compound. Flammable. |
| Acetone | 56 | 5.1 | High extraction efficiency for many lichen compounds. Easy to evaporate. | Flammable. Can co-extract a wide range of compounds. |
| Methanol | 65 | 5.1 | Good solvent for many polar compounds. | Toxic. Higher boiling point than acetone. |
| Ethanol | 78 | 4.3 | Less toxic than methanol. Good solvent for xanthones. | Higher boiling point makes it more energy-intensive to remove. |
Experimental Protocols
Protocol 1: Pilot-Scale Ultrasound-Assisted Extraction (UAE) of this compound
-
Biomass Preparation: Grind dried lichen material (e.g., 1 kg) to a fine powder (particle size < 0.5 mm).
-
Extraction Setup: Place the powdered lichen into a 20 L jacketed glass reactor equipped with a high-power ultrasonic probe and a mechanical stirrer.
-
Solvent Addition: Add 20 L of 80% ethanol to the reactor.
-
Extraction Process:
-
Maintain the temperature of the mixture at 40°C using the reactor jacket.
-
Stir the mixture continuously at 200 RPM.
-
Apply ultrasound at a frequency of 20 kHz with a power of 1000 W for 1 hour.
-
-
Filtration: After extraction, filter the mixture through a filter press to separate the extract from the solid biomass.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Large-Scale Flash Chromatography Purification
-
Column Preparation: Pack a glass column (e.g., 10 cm diameter x 100 cm length) with silica (B1680970) gel (230-400 mesh) using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the crude extract (e.g., 50 g) in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Begin elution with n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).
-
-
Fraction Collection: Collect fractions (e.g., 500 mL each) and monitor their composition using Thin-Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Lichexanthone
Welcome to the technical support center for the LC-MS/MS analysis of lichexanthone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix. The "matrix" consists of all components in a sample other than the analyte of interest, which can include salts, lipids, proteins, and other endogenous substances. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which ultimately impacts the accuracy, precision, and sensitivity of quantitative results.
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression in the analysis of this compound can be caused by several factors. Inadequate sample cleanup can lead to the presence of endogenous matrix components that co-elute with this compound. The composition of the mobile phase and its pH can also influence ionization efficiency. Furthermore, contamination of the ion source can contribute to signal suppression.[1] In the context of this compound extracted from lichens, co-extracted compounds with similar polarities are a primary cause of matrix effects.
Q3: How can I identify if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into a blank matrix sample that has undergone the extraction procedure. A significant difference between these two signals indicates the presence of matrix effects.[2] Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering compounds.
Q4: What is the best type of internal standard to use for this compound analysis?
A4: The most effective internal standard for correcting matrix effects is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3 or ¹³C-lichexanthone). A SIL internal standard has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement, thus providing accurate correction.[3][4] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Column contamination or degradation. | Back-flush the column with a strong solvent. If the problem persists, replace the column.[5] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. This compound is a phenolic compound, so a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is often optimal. | |
| High Signal Variability Between Injections | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard to compensate for inter-sample variations in matrix effects.[4] | |
| Ion source contamination. | Clean the ion source components according to the manufacturer's instructions. | |
| Low this compound Signal Intensity (Ion Suppression) | Co-elution of interfering compounds from the matrix. | Optimize the chromatographic method to improve the separation of this compound from interfering peaks. This can involve adjusting the gradient, flow rate, or trying a different column chemistry (e.g., C8 instead of C18). |
| High concentration of matrix components. | Dilute the sample extract. This can reduce the concentration of interfering substances, but it may also lower the this compound signal, so a balance must be found.[6] | |
| Inefficient ionization. | Optimize the MS source parameters, including spray voltage, gas flows, and temperature, to maximize the signal for this compound. | |
| Unexpectedly High this compound Signal (Ion Enhancement) | Co-eluting compounds that enhance ionization. | Similar to ion suppression, optimize the chromatography to separate this compound from the enhancing compounds. |
| Incorrect internal standard concentration. | Ensure the internal standard concentration is appropriate and does not saturate the detector or contribute to ion enhancement. |
Experimental Protocols
Protocol 1: Extraction of this compound from Lichen Thallus
This protocol is adapted from methods for extracting secondary metabolites from lichens.
-
Sample Preparation: Weigh approximately 50 mg of dried and ground lichen thallus into a microcentrifuge tube.
-
Extraction: Add 1 mL of acetone (B3395972) to the tube.[7] Vortex for 30 seconds and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction step with a fresh aliquot of acetone to ensure complete recovery.
-
Drying: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general starting method that should be optimized for your specific instrument and application.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size). A C8 column can also be effective.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A precursor ion corresponding to the [M+H]⁺ or [M-H]⁻ of this compound should be selected, and characteristic product ions identified.
Quantitative Data Summary
The following tables provide hypothetical yet representative data for a validated LC-MS/MS method for this compound, illustrating typical performance characteristics.
Table 1: this compound Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy of this compound Quantification
| Quality Control Sample (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% bias) |
| 3 | < 10% | < 12% | ± 10% |
| 50 | < 8% | < 10% | ± 8% |
| 800 | < 5% | < 8% | ± 5% |
Table 3: Matrix Effect and Recovery of this compound
| Matrix | Matrix Effect (%) | Recovery (%) |
| Lichen Extract (diluted 1:10) | 85 (Ion Suppression) | 92 |
| Human Plasma (protein precipitation) | 78 (Ion Suppression) | 88 |
Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates suppression, > 100% indicates enhancement. Recovery (%) = (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. anbg.gov.au [anbg.gov.au]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
Validation of HPLC method for lichexanthone quantification
An Objective Comparison of Analytical Methods for Lichexanthone Quantification: A Guide for Researchers
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound with other potential analytical techniques. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. All data presented is derived from a validated study to ensure accuracy and reproducibility.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method coupled with a UV detector has been developed and validated for the quantification of this compound. This method demonstrates high sensitivity, accuracy, and precision, making it a robust choice for routine analysis.
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
-
Chromatographic System: A Shimadzu HPLC system equipped with a CBM-20A controller, LC-20AT pump, DGU-20A5 degasser, SIL-20A HT autosampler, and SPD-M20A Diode Array Detector was used.
-
Column: A Phenomenex Luna® C18 column (250 mm × 4.6 mm, 5 µm) was employed for separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and acidified water (0.1% orthophosphoric acid) in a 90:10 (v/v) ratio was used.
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.
-
Detection: UV detection was performed at a wavelength of 254 nm.
-
Injection Volume: 20 µL of the sample was injected.
-
Column Temperature: The column was maintained at 30°C.
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727).
-
Working Standard Solutions: Calibration standards were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: The crude methanol extract of Asclepias curassavica leaves was dissolved in methanol, filtered through a 0.45 µm nylon syringe filter, and diluted with the mobile phase before injection.
Method Validation Data
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 0.5 - 50 µg/mL |
| Regression Equation | y = 41819x + 1374.9 |
| Correlation Coefficient (r²) | 0.9999 |
Table 2: Precision
| Level | Intra-day Precision (%RSD, n=3) | Inter-day Precision (%RSD, n=3) |
| Low (5 µg/mL) | 0.89 | 1.54 |
| Medium (15 µg/mL) | 0.54 | 0.98 |
| High (30 µg/mL) | 0.31 | 0.65 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD |
| 10 | 9.98 | 99.8 | 0.87 |
| 20 | 19.92 | 99.6 | 0.54 |
| 30 | 29.85 | 99.5 | 0.32 |
Table 4: LOD, LOQ, and Robustness
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | The method was found to be robust when small, deliberate changes were made to the flow rate, mobile phase composition, and detection wavelength. |
Comparison with Alternative Methods
While the validated HPLC-UV method is highly effective, other techniques can be employed for the quantification of this compound, each with its own advantages and disadvantages.
Table 5: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, detection using UV absorbance. | High selectivity, sensitivity, and precision. Well-established and robust. | Requires specialized equipment and trained personnel. Can be time-consuming. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent, detection via densitometry. | High throughput, cost-effective for screening multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC. Quantification can be less precise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass analysis. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds like this compound, which adds complexity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Very high sensitivity and selectivity, can identify and quantify in complex matrices. | High initial instrument cost and maintenance. Requires significant expertise. |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and inexpensive. | Low selectivity, prone to interference from other compounds in a mixture. Not suitable for complex samples without prior separation. |
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for the validated HPLC method and the logical relationship of the validation parameters.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Relationship of ICH validation parameters for the HPLC method.
A Comparative Guide to Lichexanthone Extraction: Unveiling Efficiency Through Methodical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Lichexanthone, a prominent xanthone (B1684191) found in various lichen species, has garnered significant attention for its potential pharmacological activities. Efficiently extracting this bioactive compound is a critical first step for further research and development. This guide provides an objective comparison of conventional and modern methods for this compound extraction, supported by available experimental data and detailed protocols to aid in the selection of the most suitable technique.
Comparing Extraction Efficiency: A Quantitative Overview
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound while minimizing resource consumption. Below is a comparative summary of common extraction techniques. It is important to note that direct comparative studies on this compound extraction are limited; therefore, data from studies on similar xanthones or total phenolic content from lichens are included to provide a relative understanding of efficiency.
| Extraction Method | Principle | Typical Yield (mg/g of lichen) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Data not available for this compound; generally moderate to high for lichen metabolites. | Moderate | 6 - 24 hours | High | Exhaustive extraction, well-established. | Time-consuming, high solvent usage, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Data not available for this compound; can be higher than conventional methods for total phenolics. | Moderate to High | 15 - 60 minutes | Low to Moderate | Fast, efficient, reduced solvent and energy consumption. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant matrix, accelerating extraction. | Data not available for this compound; often higher yields than conventional methods for phenolics.[1] | Moderate to High | 5 - 30 minutes | Low | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for the key methods discussed.
Soxhlet Extraction Protocol
This traditional method is effective for exhaustive extraction but requires significant time and solvent.
Materials:
-
Dried and powdered lichen material (e.g., from Parmelia species)
-
Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)
-
Heating mantle
-
Extraction solvent (e.g., acetone, ethanol, or methanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh 10 g of the dried, powdered lichen material and place it inside a cellulose (B213188) thimble.
-
Place the thimble into the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 250 mL of the chosen extraction solvent.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the lichen sample.
-
Once the extraction chamber is full, the solvent will siphon back into the round-bottom flask, carrying the extracted this compound.
-
Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the extraction chamber runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
Dry the resulting crude extract and store it for further analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a modern, efficient method that significantly reduces extraction time and solvent consumption.
Materials:
-
Dried and powdered lichen material
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Extraction solvent (e.g., ethanol, methanol)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Place 5 g of the dried, powdered lichen material into a 250 mL beaker.
-
Add 100 mL of the extraction solvent to the beaker.
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract from the solid lichen residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
-
Dry the crude extract for further analysis.
Microwave-Assisted Extraction (MAE) Protocol
MAE offers the fastest extraction times and is highly efficient in terms of solvent use.
Materials:
-
Dried and powdered lichen material
-
Microwave extraction system with temperature and power control
-
Extraction vessel (microwave-safe)
-
Extraction solvent (e.g., ethanol, acetone)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 2 g of the dried, powdered lichen material into a microwave-safe extraction vessel.
-
Add 40 mL of the extraction solvent to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: for example, 500 W power for 10 minutes at a controlled temperature (e.g., 60°C).
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Carefully open the vessel and filter the contents to separate the extract.
-
Wash the lichen residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Dry the resulting crude extract.
Visualizing the Workflow and Signaling
To better understand the experimental process and the potential biological context of this compound, the following diagrams are provided.
While the specific signaling pathways modulated by this compound are still under investigation, xanthones, in general, are known to interact with various cellular pathways. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of similar compounds.
Conclusion
The choice of an extraction method for this compound depends on the specific research goals, available resources, and desired scale of production. While traditional methods like Soxhlet extraction are reliable, modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer significant advantages in terms of speed, efficiency, and reduced environmental impact.[1] The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and optimize their this compound extraction strategies, ultimately facilitating the advancement of research into the therapeutic potential of this fascinating lichen metabolite. Further studies directly comparing these methods for this compound extraction are warranted to provide more definitive quantitative comparisons.
References
Lichexanthone vs. Norlichexanthone: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichexanthone and northis compound (B23499) are naturally occurring xanthone (B1684191) compounds, primarily found in lichens and fungi. These structurally similar polyphenolic compounds have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a detailed comparison of their biological activities, supported by experimental data, to assist researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The biological activities of this compound and northis compound differ significantly, particularly in their anticancer and antimicrobial potencies. While this compound exhibits some antimicrobial effects, northis compound has demonstrated a broader and more potent range of activities, including anticancer, antioxidant, and antivirulence properties.
Anticancer Activity
Northis compound has shown promising cytotoxic effects against various cancer cell lines. In contrast, this compound is generally considered to have weak to no cytotoxic activity.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Northis compound | Aurora-B kinase | 0.3 - 12 | [1] |
| PIM1 kinase | 0.3 - 12 | [1] | |
| VEGF-R2 kinase | 0.3 - 12 | [1] | |
| This compound | Various cancer cell lines | No significant activity reported | - |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Activity
Both compounds have been reported to possess antimicrobial properties, but their spectrum and potency vary. This compound has shown strong antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). Northis compound has been extensively studied for its ability to reduce virulence gene expression and biofilm formation in S. aureus.
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | Weak activity | [2] |
| Mycobacterium aurum | Weak activity | [2] | |
| Northis compound | Staphylococcus aureus | - | [3][4][5] |
Note: MIC (Minimum Inhibitory Concentration) data for pure this compound and northis compound against a range of bacteria is limited in publicly available literature. Much of the research has focused on extracts or has not reported specific MIC values. Northis compound's activity against S. aureus is more characterized by its anti-virulence effects rather than direct bactericidal action.
Antioxidant Activity
The antioxidant potential of northis compound has been evaluated using various assays, with results indicating activity that can be comparable to or even higher than standard antioxidants like ascorbic acid, depending on the method used. Information on the antioxidant activity of this compound is less prevalent.
Table 3: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Northis compound | ORAC | 0.0202 mol TE/g | [1] |
| DPPH | Lower than ascorbic acid | [6] | |
| Ascorbic Acid (Control) | ORAC | 0.0290 mol TE/g | [1] |
Note: ORAC (Oxygen Radical Absorbance Capacity), DPPH (2,2-diphenyl-1-picrylhydrazyl), TE (Trolox Equivalents).
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., northis compound) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Then, add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To measure the antioxidant capacity of a compound against peroxyl radicals.
Principle: The ORAC assay is a hydrogen atom transfer (HAT) based assay. A fluorescent probe (commonly fluorescein) is damaged by peroxyl radicals generated by a radical initiator (like AAPH), leading to a loss of fluorescence. Antioxidants protect the fluorescent probe from degradation, thus maintaining the fluorescence.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, the radical initiator (AAPH), and the test compound, as well as a standard antioxidant (e.g., Trolox).
-
Assay Procedure: In a black 96-well plate, mix the test compound or standard with the fluorescent probe solution.
-
Reaction Initiation: Initiate the reaction by adding the AAPH solution.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and compare it to the AUC of the Trolox standard to express the results as Trolox Equivalents (TE).
Signaling Pathways and Mechanisms of Action
Northis compound in Cancer: Induction of Apoptosis
Northis compound is believed to exert its anticancer effects, at least in part, by inducing apoptosis (programmed cell death) in cancer cells. The exact signaling cascade is still under investigation, but it likely involves the modulation of key regulatory proteins in the apoptotic pathway.
Caption: Proposed apoptotic signaling pathway induced by northis compound in cancer cells.
Northis compound in S. aureus: Inhibition of Virulence
Northis compound has been shown to reduce the virulence of S. aureus by interfering with key regulatory systems, such as the SaeRS two-component system and the Agr quorum-sensing system. This leads to decreased expression of toxins and a reduction in biofilm formation.[3][4]
Caption: Mechanism of northis compound's anti-virulence activity in S. aureus.
Experimental Workflow: From Compound to Data
The following diagram illustrates a general workflow for evaluating the biological activity of a compound like this compound or northis compound.
Caption: General experimental workflow for biological activity screening.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Northis compound Reduces Virulence Gene Expression and Biofilm Formation in Staphylococcus aureus | PLOS One [journals.plos.org]
- 4. Northis compound Reduces Virulence Gene Expression and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Northis compound Reduces Virulence Gene Expression and Biofilm Formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lichexanthone and Other Notable Lichen Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of lichexanthone with other prominent lichen-derived xanthones, namely northis compound, thiophanic acid, and secalonic acid D. The information presented is supported by experimental data from peer-reviewed scientific literature to facilitate research and development in the field of natural product-based therapeutics.
Overview of Compared Xanthones
Lichen xanthones are a class of polyphenolic secondary metabolites produced by certain species of lichens. They have garnered significant interest for their diverse pharmacological properties. This guide focuses on a comparative analysis of four key lichen xanthones:
-
This compound: A widely studied lichen xanthone (B1684191) known for its presence in various lichen species.
-
Northis compound: A demethylated derivative of this compound, also found in several lichens.
-
Thiophanic Acid: A chlorinated lichen xanthone recognized for its potent biological activities.
-
Secalonic Acid D: A dimeric xanthone derivative with notable cytotoxic properties.
Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial, anticancer, antioxidant, and anti-inflammatory activities of the selected lichen xanthones. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological process), are compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference(s) |
| This compound | 21 | 2.25 | >100 | >100 | [1] |
| Northis compound | - | - | - | - | - |
| Thiophanic Acid | - | - | - | - | - |
Table 2: Anticancer Activity (IC50 in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | K562 (Leukemia) | HL60 (Leukemia) | Reference(s) |
| This compound | >50 | >50 | - | - | [2] |
| Northis compound | - | - | - | - | [3] |
| Thiophanic Acid | - | - | - | - | - |
| Secalonic Acid D | - | - | 0.43 | 0.38 | [2] |
This compound has generally shown weak cytotoxic activity against a variety of cancer cell lines. In contrast, Secalonic Acid D demonstrates potent activity against leukemia cell lines. Data for Northis compound and Thiophanic Acid in these specific cell lines is limited in the available literature.
Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL)
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference(s) |
| This compound | - | - |
| Northis compound | >200 µM | [4] |
| Thiophanic Acid | - | - |
| Ascorbic Acid (Control) | ~5-10 | [3] |
Northis compound shows some antioxidant activity, though weaker than the standard ascorbic acid in the DPPH assay. Quantitative DPPH scavenging data for this compound and thiophanic acid is not consistently reported in comparative studies.
Table 4: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated Macrophages, IC50 in µM)
| Compound | NO Inhibition IC50 (µM) | Reference(s) |
| This compound | - | - |
| Northis compound | - | - |
| Thiophanic Acid | - | - |
While xanthones, in general, are known to possess anti-inflammatory properties through the inhibition of nitric oxide (NO) production, specific IC50 values for this compound, northis compound, and thiophanic acid in this assay were not available in the reviewed comparative literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The xanthones are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Incubation: The microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the xanthone compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) or ethanol (B145695) (typically 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test xanthones are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, produced by lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and pre-treated with various concentrations of the xanthone compounds for 1-2 hours. The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent Reaction: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.
Signaling Pathways and Mechanisms of Action
The biological activities of lichen xanthones are exerted through the modulation of various cellular signaling pathways.
Biosynthesis of this compound
The biosynthesis of this compound in lichens primarily follows the polyketide pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and subsequent modifications to yield the xanthone scaffold.
References
Lichexanthone: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of lichexanthone, a naturally occurring xanthone (B1684191) found in various lichens, fungi, and plants. This document synthesizes available experimental data on its anticancer, anti-inflammatory, and antimicrobial properties to offer an objective overview for research and development purposes.
Executive Summary
This compound has demonstrated notable in vitro antimicrobial activity against specific Gram-positive bacteria. However, its in vitro anticancer effects appear limited in the cell lines tested to date, with related compounds like northis compound (B23499) showing more promising results. Evidence for its in vitro anti-inflammatory activity is currently sparse, and there is a significant gap in the literature regarding its in vivo efficacy across all tested biological activities. This guide presents the current state of research to inform future studies and drug development endeavors.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the available quantitative data on the in vitro efficacy of this compound.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | Assay Type | Efficacy Metric | Result | Reference(s) |
| Bacillus subtilis | - | Broth Microdilution | IC50 | 2.25 µM | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Broth Microdilution | IC50 | 21 µM | [1] |
| Mycobacterium tuberculosis | - | - | Activity | Weak | [1] |
| Mycobacterium aurum | - | - | Activity | Weak | [1] |
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay Type | Efficacy Metric | Result | Reference(s) |
| B16F10 | Murine Melanoma | Not Specified | Cytotoxicity | No activity observed | [1] |
| UACC-62 | Human Melanoma | Not Specified | Cytotoxicity | No activity observed | [1] |
| NIH/3T3 | Mouse Fibroblast (Normal) | Not Specified | Cytotoxicity | No activity observed | [1] |
Note: While this compound has shown limited direct cytotoxicity, its derivative, northis compound, has demonstrated inhibitory activity against protein kinases such as aurora-B, PIM1, and VEGF-R2 with IC50 values ranging from 0.3 to 12 µM.[1]
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Effect Observed | Quantitative Data | Reference(s) |
| Murine Macrophages | Nitric Oxide (NO) Production | Induction of NO | Not Available | [1] |
In Vivo Efficacy: A Noteworthy Data Gap
A comprehensive review of the current scientific literature reveals a significant lack of in vivo studies specifically investigating the efficacy of isolated this compound for its anticancer, anti-inflammatory, or antimicrobial properties. While studies on crude lichen extracts containing this compound or on other xanthone derivatives have shown in vivo effects, these results cannot be directly extrapolated to this compound itself. This represents a critical knowledge gap and a promising area for future research.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria without this compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General workflow for evaluating this compound's efficacy.
Caption: Xanthones' modulation of NF-κB and MAPK pathways.
References
Lichexanthone vs. Quercetin: A Comparative Analysis of Antioxidant Activity
A detailed examination of the antioxidant capacities of the lichen-derived xanthone (B1684191), lichexanthone, and the widely studied flavonoid, quercetin (B1663063), reveals distinct differences in their radical scavenging and reducing power. While both compounds exhibit notable antioxidant properties, current experimental data suggests that quercetin generally demonstrates superior activity in common in vitro assays.
This guide provides a comprehensive comparison of the antioxidant performance of this compound and quercetin, targeting researchers, scientists, and drug development professionals. The following sections present a summary of their antioxidant activities, detailed experimental protocols for the cited assays, and a visualization of their known antioxidant signaling pathways.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant activities of this compound and quercetin have been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | ~165.13 µg/mL (in acetone (B3395972) extract of Melanelia subaurifera)[1] | Data not available for pure compound | 6.802 µmol Trolox/g (in ethanolic extract of Gondwania regalis)[2] |
| Quercetin | 4.60 ± 0.3 µM[3] | 1.89 ± 0.33 µg/mL[4] | 3.02 times more active than Trolox[1] |
| 19.17 µg/mL[5] | 48.0 ± 4.4 µM[3] |
Note: Direct comparison of this compound's activity is challenging due to the limited availability of data on the pure compound. The provided values for this compound are from lichen extracts, which contain a mixture of compounds.
Mechanisms of Antioxidant Action
Both this compound and quercetin exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.
Quercetin is a well-established antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it indirectly enhances antioxidant defense by activating the Nrf2-Keap1 signaling pathway . Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or in the presence of inducers like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.
The antioxidant signaling pathway for This compound is less characterized. However, as a member of the xanthone family, it is suggested to modulate the Nrf2/ARE signaling pathway [6]. The precise mechanism of how this compound interacts with this pathway requires further investigation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the described mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Quercetin's activation of the Nrf2 signaling pathway.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the ABTS antioxidant assay.
Caption: Experimental workflow for the FRAP antioxidant assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: Test compounds (this compound and quercetin) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound solutions in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Test compounds are prepared in a series of concentrations.
-
Reaction: A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm. The scavenging of the ABTS•+ by the antioxidant causes decolorization of the solution.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined in a manner similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: Test compounds are prepared in a series of concentrations. A standard curve is typically prepared using a known antioxidant like Trolox or FeSO₄.
-
Reaction: A small volume of the test compound or standard is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: The absorbance is measured at 593 nm. The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Trolox equivalents per gram of sample.
References
- 1. Phytochemical study and antioxidant, antimicrobial and anticancer activities of Melanelia subaurifera and Melanelia fuliginosa lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antidiabetic Potential of the Antarctic Lichen Gondwania regalis Ethanolic Extract: Metabolomic Profile and In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nehu.ac.in [nehu.ac.in]
- 6. Dependence of DPPH radical scavenging activity of dietary flavonoid quercetin on reaction environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Lichexanthone and Usnic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of two prominent lichen-derived secondary metabolites: lichexanthone and usnic acid. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action, this document aims to inform research and development efforts in the discovery of novel antimicrobial agents.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of this compound and usnic acid is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value is indicative of greater potency. The following tables summarize the reported MIC values for each compound against a range of bacteria and fungi.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 6633 | 21 | [1] |
| Staphylococcus aureus | ATCC 25923 | 21 | [1] |
| Staphylococcus aureus (Methicillin-Resistant) | - | 21 | [1] |
| Mycobacterium tuberculosis | - | >100 | [2] |
Note: Data on the antifungal activity of this compound is limited in the reviewed literature.
Table 2: Antimicrobial Spectrum of Usnic Acid
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 1945GFPuvr | 32 | [3] |
| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolates | 7.8 | [4] |
| Staphylococcus aureus | MTCC 96 (drug-sensitive) | 3.9 | [4] |
| Staphylococcus epidermidis | 5 clinical isolates | 62.5 | [4] |
| Staphylococcus lentus | Clinical isolate | 31.2 | [4] |
| Gram-Negative Bacteria | |||
| Pseudomonas aeruginosa | pMF230 | 256 | [3] |
| Pseudomonas aeruginosa | MTCC 2453 | 312.5 | [4][5] |
| Chromobacterium violaceum | MTCC 2656 | 625 | [4][5] |
| Serratia marcescens | MTCC 8708 | 1250 | [4][5] |
| Fungi | |||
| Trichophyton rubrum | spp. | 41.0 µM | [6] |
| Candida albicans | Azole-resistant & sensitive | 4 | [7] |
Mechanisms of Antimicrobial Action
This compound
While the precise mechanism of action for this compound is still under investigation, some of its derivatives have been shown to inhibit bacterial efflux pumps.[8] Efflux pumps are proteins that expel antibiotics from the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, xanthone (B1684191) derivatives can restore the efficacy of other antibiotics.
Usnic Acid
Usnic acid exhibits a multi-targeted approach to its antimicrobial activity.[9] Its primary mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Usnic acid has been demonstrated to cause a rapid and potent inhibition of both DNA and RNA synthesis in Gram-positive bacteria.[10][11]
-
Inhibition of Protein Synthesis: The inhibition of RNA synthesis by usnic acid subsequently leads to a reduction in protein synthesis.[9][11]
-
Disruption of Cellular Membranes: Due to its lipophilic nature, usnic acid can insert itself into the lipid bilayer of the cell membrane, disrupting its integrity and causing leakage of essential cellular components.[9]
-
Uncoupling of Oxidative Phosphorylation: Usnic acid can act as an uncoupler of oxidative phosphorylation, which disrupts the production of cellular energy (ATP).[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard
-
Stock solutions of this compound and usnic acid of known concentrations
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound (this compound or usnic acid) is prepared directly in the wells of the microtiter plate. Each well in a row contains a decreasing concentration of the compound in a final volume of 100 µL of broth.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized and diluted microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Agar (B569324) Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard
-
Paper disks (6 mm in diameter) impregnated with a known concentration of this compound or usnic acid
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure a confluent lawn of growth.
-
Application of Disks: Using sterile forceps or a disk dispenser, the antimicrobial-impregnated disks are placed on the surface of the inoculated agar plate. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plates are incubated in an inverted position at an appropriate temperature for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Visualizations
Diagrams of Antimicrobial Mechanisms and Experimental Workflow
Caption: Mechanisms of Action for this compound and Usnic Acid.
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Increment of antimycobaterial activity on this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Usnic Acid Derivatives with Cytotoxic and Antifungal Activities from the Lichen Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usnic Acid Activity on Oxidative and Nitrosative Stress of Azole-Resistant Candida albicans Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Product Usnic Acid as an Antibacterial Therapeutic Agent: Current Achievements and Further Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Lichexanthone: A Guide to Investigating Synergistic Effects with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the use of natural compounds as adjuvants to enhance the efficacy of existing antibiotics. Lichexanthone, a xanthone (B1684191) found in various lichens, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While direct studies on the synergistic effects of this compound with conventional antibiotics are limited, research on other xanthone derivatives suggests a strong potential for such interactions. This guide provides a framework for investigating these potential synergies, detailing established experimental protocols and a comparative look at related compounds.
Understanding Antibiotic Synergy
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of antibacterial therapy, this can lead to lower required doses of antibiotics, reduced risk of toxicity, and potentially overcoming bacterial resistance mechanisms. The Fractional Inhibitory Concentration (FIC) index is a key metric used to quantify these interactions.[3][4]
Interpreting the Fractional Inhibitory Concentration (FIC) Index: [3][4]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Comparative Data: Synergistic Effects of Xanthone Derivatives
While specific data for this compound is not yet available in the reviewed literature, studies on other xanthones, such as α-mangostin and various synthetic derivatives, have shown significant synergistic activity with a range of antibiotics. These compounds have been shown to potentiate the activity of antibiotics against resistant strains, often by disrupting the bacterial cell wall or inhibiting efflux pumps.[5][6] For instance, certain hydroxylated xanthones have demonstrated synergy with different classes of antimicrobials against resistant bacterial strains, highlighting their potential as "antimicrobial adjuvants".[7]
Experimental Protocols for Assessing Synergy
Two primary methods are employed to determine the synergistic potential of a compound like this compound with a known antibiotic: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[3][4] It involves a two-dimensional dilution of the compounds in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) or another suitable bacterial culture medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute the antibiotic horizontally (e.g., across columns 1-10) and this compound vertically (e.g., down rows A-G).
-
Column 11 should contain the antibiotic dilution alone to determine its MIC.
-
Row H should contain the this compound dilution alone to determine its MIC.
-
A well with only the bacterial suspension and no antimicrobial agents serves as a positive growth control. A well with only sterile broth serves as a negative control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound in a given well:
-
FIC of this compound (FICL) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic (FICA) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FIC Index for each combination: FIC Index = FICL + FICA.
-
The lowest FIC Index determines the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial agents over time. This method can confirm the synergistic interactions observed in checkerboard assays.
Detailed Protocol:
-
Preparation of Cultures:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in fresh broth.
-
-
Experimental Setup:
-
Set up flasks or tubes containing:
-
The bacterial culture alone (growth control).
-
The bacterial culture with this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
The bacterial culture with the antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
The bacterial culture with the combination of this compound and the antibiotic at the same sub-inhibitory concentrations.
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing Experimental Workflows and Potential Mechanisms
To aid in the conceptualization of these experiments and potential underlying mechanisms, the following diagrams are provided.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Caption: Hypothetical Signaling Pathway for Xanthone-Antibiotic Synergy.
Conclusion
While the direct synergistic effects of this compound remain an open area for investigation, the established antimicrobial properties of this compound, coupled with the promising synergistic activities of other xanthone derivatives, provide a strong rationale for further research. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for scientists to explore the potential of this compound as a valuable tool in the fight against antibiotic resistance. Such studies are crucial for unlocking the full therapeutic potential of natural products in an era of diminishing antibiotic efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 6. A New Era of Antibiotic Discovery: Multifaceted Xanthone-Derived Compounds Against Resistant Pathogens | BioTech Beacons [biotechbeacon.com]
- 7. Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Lichexanthone: A Comparative Guide to its Bioactivity
For researchers, scientists, and drug development professionals, understanding the multifaceted biological activities of natural compounds is paramount. Lichexanthone, a xanthone (B1684191) found in various lichens and plants, has emerged as a compound of significant interest due to its diverse bioactive properties. This guide provides a comprehensive cross-validation of bioactivity assays for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.
Comparative Bioactivity of this compound
This compound exhibits a range of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative data from various bioactivity assays, offering a comparative overview of its potency.
Antioxidant Activity
This compound's ability to scavenge free radicals and mitigate oxidative stress has been evaluated using various antioxidant assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays are presented below, with lower IC50 values indicating stronger antioxidant activity.
| Assay | Compound/Extract | IC50 Value | Reference Compound | IC50 Value (Reference) |
| DPPH | This compound | 21.68 - 832 µg/mL[1] | Ascorbic Acid | <50 µg/mL[1] |
| ORAC | Ethanolic extract of Gondwania regalis (containing xanthones) | 13.463 µmol Trolox/g[2] | Trolox | N/A |
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines have been assessed primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| HeLa | Cervical Cancer | 6.57 - 48.65[3] |
| MCF-7 | Breast Cancer | 7.29 - 89.09[3] |
| A549 | Lung Cancer | 84.21[3] |
| PC-3 | Prostate Cancer | 7.96[3] |
| T47D | Breast Cancer | 100.19 (for 3-hydroxyxanthone)[4] |
Antimicrobial Activity
This compound has demonstrated inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Type | MIC Value (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 3.9 - 500[5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.9 - 500[5] |
| Escherichia coli | Gram-negative bacteria | 125 - 500[5] |
| Clavibacter michiganensis subsp. michiganensis | Gram-positive bacteria | >500 (for lecanoric acid)[6] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
Add 100 µL of each sample dilution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity against peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Trolox (positive control)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare serial dilutions of this compound and Trolox in phosphate buffer.
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample or Trolox dilutions to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound
-
Positive control antibiotic
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of this compound and the positive control in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add 100 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Biosynthesis of this compound
This compound is synthesized in lichens via the polyketide pathway. This diagram outlines the key steps in its formation.
Caption: Biosynthesis of this compound from Acetyl-CoA and Malonyl-CoA.
Antioxidant Mechanism of this compound
This compound's antioxidant activity involves the donation of a hydrogen atom to neutralize free radicals.
Caption: this compound neutralizes free radicals by hydrogen atom donation.
This compound-Induced Apoptosis Signaling Pathway
This compound can induce programmed cell death (apoptosis) in cancer cells through the mitochondrial pathway.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Inhibition of NF-κB Signaling Pathway by this compound
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antidiabetic Potential of the Antarctic Lichen Gondwania regalis Ethanolic Extract: Metabolomic Profile and In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vitro evaluation of the antibacterial activity of extracts from 34 species of North American lichens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lichexanthone Derivatives' Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Cytotoxicity of Lichexanthone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its key derivatives against several cancer cell lines. It is important to note that these values are compiled from different studies and should be interpreted with consideration for the potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various | - | No cytotoxic activity reported in several cancer cell lines | [1] |
| Northis compound | p56lck tyrosine kinase | - | 100% inhibition at 200 µg/mL | |
| Aurora-B, PIM1, VEGF-R2 kinases | - | 0.3 - 12 | ||
| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | Oral Carcinoma | 20.0 | [2][3] |
| KBv200 | Oral Carcinoma (multidrug-resistant) | 30.0 | [2][3] | |
| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | Oral Carcinoma | 35.0 | [2][3] |
| KBv200 | Oral Carcinoma (multidrug-resistant) | 41.0 | [2][3] | |
| Paeciloxanthone | HepG2 | Liver Cancer | 3.33 | [2] |
| Secalonic acid D | K562 | Leukemia | 0.43 | [2] |
| HL60 | Leukemia | 0.38 | [2] | |
| 3-hydroxyxanthone | T47D | Breast Cancer | 100.19 | [4] |
| NIH3T3 | Mouse Fibroblast (Normal) | >1000 | [4] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of compounds like this compound derivatives.[4][5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells in the logarithmic growth phase using trypsinization.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
Mandatory Visualization
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.
Many xanthone (B1684191) derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway.[6][7] The activation of this pathway leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: The intrinsic apoptosis signaling pathway potentially induced by this compound derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lichexanthone: Unveiling its Anti-Inflammatory Potential in Comparison to Standard Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the naturally occurring compound lichexanthone demonstrates its potential as a modulator of inflammatory responses. This comparison guide provides a detailed overview of this compound's anti-inflammatory properties, juxtaposed with the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). This report is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the available experimental data, methodologies, and underlying signaling pathways.
Executive Summary
Inflammation is a complex biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This compound, a xanthone (B1684191) found in various lichens and plants, has emerged as a compound of interest. This guide synthesizes available data to compare its anti-inflammatory mechanism and potency against standard therapeutic agents. While direct comparative studies with this compound are limited, this report compiles existing data on this compound and related xanthones to provide a preliminary assessment of its potential.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of many compounds are mediated through their interaction with key signaling pathways. This compound, like other xanthones, is believed to exert its effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its translocation into the nucleus, where it triggers the transcription of genes encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Xanthones have been shown to interfere with this process, thereby reducing the production of these inflammatory molecules.
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling route that regulates a wide array of cellular processes, including inflammation. It is comprised of a series of protein kinases that, once activated, lead to the expression of inflammatory mediators. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Standard drugs like dexamethasone are known to potently inhibit the NF-κB pathway. NSAIDs such as indomethacin primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key for the production of prostaglandins, another class of inflammatory mediators.
Comparative Efficacy: A Look at the Data
To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (where available from studies on related xanthones), indomethacin, and dexamethasone against key inflammatory markers. It is important to note that direct IC50 values for this compound are not widely reported in the currently available literature. The data for this compound is therefore inferred from studies on other xanthone derivatives and should be interpreted with caution.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducing Agent | IC50 | Citation |
| This compound | Murine Macrophages | LPS | Induces NO production | [1] |
| Indomethacin | RAW 264.7 Macrophages | LPS | 56.8 µM | |
| Dexamethasone | J774 Macrophages | LPS | Dose-dependent inhibition |
Note: One study reported that this compound induces nitric oxide production in murine macrophages, which is contrary to the expected anti-inflammatory effect of NO inhibition. This highlights the need for further research to clarify its role in NO modulation.
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Cell Line | Inducing Agent | IC50 | Citation |
| This compound | - | - | Data not available | |
| Indomethacin | RAW 264.7 Macrophages | LPS | 143.7 µM | |
| Dexamethasone | Human Retinal Pericytes | TNF-α/IL-1β | 2 nM - 1 µM |
Table 3: Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production
| Compound | Cell Line | Inducing Agent | IC50 | Citation |
| This compound | - | - | Data not available | |
| Indomethacin | Human Synovial Cells | IL-1α | 5.5 ± 0.1 nM | [2] |
Table 4: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Cell Line | Inducing Agent | IC50 | Citation |
| This compound | - | - | Data not available | |
| Indomethacin | Human Whole Blood | Thrombin/LPS | Dose-dependent reduction | [3] |
| Dexamethasone | IL-6-dependent hybridoma | - | 18.9 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols typically employed to assess the anti-inflammatory activity of compounds like this compound.
Nitric Oxide (NO) Production Inhibition Assay
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
TNF-α and IL-6 Production Inhibition Assay (ELISA)
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cells are cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test compound.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α or IL-6 in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The assay involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.
-
The absorbance is measured, and the concentration of the cytokine is determined from a standard curve. The IC50 value for inhibition is then calculated.
Prostaglandin E2 (PGE2) Production Inhibition Assay
Cell Line: Various cell types, including macrophages and synovial cells.
Methodology:
-
Cells are stimulated with an inflammatory trigger (e.g., IL-1β or LPS) in the presence of the test compound.
-
The culture medium is collected after a set incubation time.
-
The concentration of PGE2 in the medium is measured using a competitive ELISA or a radioimmunoassay (RIA).
-
The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Lichexanthone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step logistical and safety information for the proper disposal of lichexanthone, a naturally occurring xanthone (B1684191) found in various lichens, plants, and fungi.[1][2][3] Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Information
Key Hazard Considerations for this compound Waste:
| Hazard Characteristic | General Guidance | Precautionary Statement (Disposal) |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed based on related compounds.[4] | P301 + P312, P330: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | Assumed to cause skin irritation based on related compounds.[4] | P264, P280: Wash hands thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation based on related compounds.[4] | P280, P305 + P351 + P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Toxicity | Unknown, but many complex organic molecules can be harmful to aquatic life.[5][6] | P273, P391: Avoid release to the environment. Collect spillage. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for disposing of all forms of this compound waste, including the pure compound, solutions, and contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, it is mandatory to wear the appropriate PPE:
-
Nitrile gloves
-
Safety goggles
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[7][8]
-
Dedicated Waste Container: All waste containing this compound should be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[9]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. For instance, keep acidic waste separate from basic waste, and oxidizing agents away from reducing agents.[7]
Step 3: Containment and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.[10][11]
-
Bulk this compound (Unused/Expired Powder):
-
Whenever possible, keep the compound in its original container.
-
If a transfer is necessary, use a new, clean, and chemically compatible container with a secure lid.
-
Affix a "Hazardous Waste" label, clearly identifying the contents as "this compound."[10]
-
-
This compound Solutions:
-
Collect all solutions in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a designated carboy).
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.[10]
-
-
Trace-Contaminated Waste (Sharps and Non-Sharps):
-
Non-Sharps (e.g., gloves, weigh boats, wipes): Place all items with trace contamination into a dedicated, sealed plastic bag or a lined container. This container must be labeled "Hazardous Waste" with "this compound-Contaminated Debris."
-
Sharps (e.g., needles, contaminated glassware): Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.
-
Step 4: Storage
Store this compound waste in a designated and properly managed Satellite Accumulation Area (SAA).[7]
-
Secure and Segregated: The storage area should be secure and allow for the segregation of incompatible waste streams.
-
Secondary Containment: Use secondary containment, such as a tray or bin, for all liquid waste containers to mitigate potential leaks or spills.[7][11]
-
Closed Containers: All waste containers must be kept securely closed except when adding waste.[7][11]
Step 5: Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[9][11] Evaporation is not an acceptable method of disposal.[9]
-
Arrange for Pickup: The only approved final disposal route is through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[9]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve online forms or physical tags for the waste containers.
Disposal of Empty Containers:
A container that held this compound is considered "empty" if all waste has been removed through standard practices. However, for highly toxic chemicals, it is best practice to triple-rinse the container with a suitable solvent.[9] The rinsate from this process must be collected and disposed of as hazardous waste.[9] Once decontaminated, deface the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[9]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound waste, the following workflow diagram is provided.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling Lichexanthone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited toxicological data. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lichexanthone, a naturally occurring xanthone.[1] While specific hazard data for this compound is not extensively documented, a cautious approach based on best practices for handling similar chemical compounds is mandatory.
Personal Protective Equipment (PPE)
A stringent PPE protocol is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound, treating it as a potentially hazardous substance.
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. An extra barrier is provided in case of a breach in the outer glove.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield should be worn if there is a risk of splashing.[2][4] | Protects against splashes, aerosols, and airborne particles. |
| Respiratory Protection | A dust respirator or a fit-tested N95 or higher-rated respirator should be used, especially when handling the compound as a powder or when aerosolization is possible.[2] Work should be conducted in a well-ventilated area or under a laboratory fume hood.[2] | Minimizes inhalation of airborne particles. |
| Body Protection | A standard laboratory coat or a disposable, solid-front gown with tight-fitting cuffs.[2][3] | Prevents contamination of personal clothing and skin.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Allow the product to equilibrate to room temperature before opening to prevent moisture condensation.
-
Store in a tightly closed container, protected from air and light.[2]
-
For long-term storage, refrigeration or freezing is recommended.[2]
2. Handling and Use:
-
All manipulations of this compound, especially in its powdered form, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.[3]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Prevent the inhalation and ingestion of the powder.[2]
-
Wash hands thoroughly after handling.[2]
3. Spill Management:
-
Evacuate: Clear the immediate area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material.[2]
-
Decontaminate: Place the swept material into a suitable, sealed container for disposal. The spill site can be decontaminated with a 10% caustic solution.[2]
-
Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
4. Disposal Plan:
-
All this compound waste and contaminated materials should be treated as chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Contaminated Consumables: Items such as gloves, pipette tips, and paper towels should be placed in a dedicated, sealed bag and disposed of as chemical waste.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Follow all institutional and regulatory guidelines for chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
